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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Solubility Profile of 4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and rational drug design, halogenated phenacylamines serve as critical electrophilic building blocks and versatile intermediates. 4-Bromo-2,3-difluorophenacylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, halogenated phenacylamines serve as critical electrophilic building blocks and versatile intermediates. 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4) is a highly functionalized α-amino ketone characterized by a unique multihalogenated phenyl ring[1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic system governed by precise thermodynamic and electronic rules. This whitepaper deconstructs the physicochemical properties, solvation thermodynamics, and handling protocols for this compound, providing researchers with self-validating workflows to ensure structural integrity during formulation and synthesis.

Structural Characterization and Electronic Effects

The molecular architecture of 4-bromo-2,3-difluorophenacylamine hydrochloride is defined by its highly specific substitution pattern. The presence of a bromine atom at the para position (C4) significantly enhances the lipophilicity and metabolic stability of the core structure[2]. More critically, the adjacent fluorine atoms at the ortho and meta positions (C2 and C3) induce intense steric hindrance and localized dipole-dipole interactions[2].

From a crystallographic perspective, this adjacency dictates the solid-state behavior of the compound. The highly polarized C-F bonds restrict the rotational degrees of freedom of the phenacyl backbone, thereby increasing the lattice energy and overall crystallinity compared to isomers with dispersed halogens[2]. Furthermore, the protonated primary amine exists as a hydrochloride salt, bridging the gap between a highly lipophilic aromatic core and a highly hydrophilic ionic headgroup.

Physicochemical Data Summary

To facilitate rapid reference for formulation and synthetic planning, the core quantitative and structural data are summarized below.

PropertyValue / Description
Chemical Name 4-Bromo-2,3-difluorophenacylamine hydrochloride
CAS Registry Number 1823324-12-4[1]
MDL Number MFCD28103461[1]
Molecular Formula C₈H₇BrClF₂NO[1]
Molecular Weight ~286.5 g/mol (Literature often cites 290.51 g/mol depending on hydration/isotopic weighting)[2]
Appearance Crystalline solid (Hygroscopic)[3]
Functional Groups α-amino ketone, para-bromo, ortho/meta-difluoro, hydrochloride salt

Solvation Thermodynamics and Phase Behavior

The solubility behavior of 4-bromo-2,3-difluorophenacylamine hydrochloride is strictly governed by its ionic character. In polar protic solvents (e.g., water, methanol, ethanol), the compound exhibits high solubility[3]. Dissolution is thermodynamically driven by ion-dipole interactions, where the solvent molecules effectively stabilize the protonated amine cation and the dissociated chloride anion[3].

Conversely, the compound demonstrates a steep "solubility cliff" when introduced to non-polar media. Hydrocarbons, ethers, and halogenated alkanes lack the dielectric constant required to overcome the high lattice energy of the crystal, resulting in near-zero dissolution[3]. If organic solubility is required for downstream synthesis (e.g., cross-coupling or nucleophilic substitution), the salt must first be neutralized to its free-base form, which effectively inverts the solubility profile by eliminating the ionic charge[3].

Solvation Salt 4-Bromo-2,3-difluorophenacylamine HCl (Crystal Lattice) Dissociation Ion-Dipole Interaction & Lattice Dissociation Salt->Dissociation Water Polar Protic Solvent (e.g., H2O, MeOH) Water->Dissociation Cation Protonated Amine Cation [C8H7BrF2NO]+ Dissociation->Cation Anion Chloride Anion [Cl]- Dissociation->Anion Solvated Fully Solvated State (Aqueous Phase) Cation->Solvated Anion->Solvated

Thermodynamic pathway of ion-dipole driven solvation in polar protic media.

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Profiling via HPLC-UV

Expertise & Causality: In early-stage drug development, relying solely on visual or gravimetric solubility assays for halogenated phenacylamines is a critical error. The α-amino ketone backbone can undergo spontaneous cyclization or hydrolysis under prolonged aqueous stress. Therefore, we employ a self-validating High-Performance Liquid Chromatography (HPLC-UV) workflow. By tracking the specific chromophore of the 4-bromo-2,3-difluorophenyl ring, we quantify only the intact molecule, simultaneously monitoring for degradation peaks.

Step-by-Step Workflow:

  • Saturation: Add an excess of 4-bromo-2,3-difluorophenacylamine hydrochloride (approx. 50 mg) to 1.0 mL of the target solvent (e.g., USP Purified Water or pH 7.4 PBS) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, superseding transient kinetic solubility states.

  • Phase Separation: Centrifuge the slurry at 10,000 × g for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and inject onto a C18 reverse-phase HPLC column. Monitor absorbance at 254 nm.

  • Self-Validation: Compare the chromatogram against a freshly prepared standard curve. The absence of secondary peaks validates that the measured solubility represents the intact API, not a degraded byproduct.

Protocol 2: Selective Precipitation and Purification

Expertise & Causality: Amine hydrochlorides are notoriously hygroscopic[3]. Standard evaporative crystallization often yields amorphous gums rather than tractable crystals. This selective precipitation protocol leverages an antisolvent approach[3]. By dissolving the salt in a minimal volume of hot ethanol (where ion-dipole interactions dominate) and titrating in cold methyl tert-butyl ether (MTBE), we rapidly collapse the solvation shell, forcing high-purity crystallization.

Step-by-Step Workflow:

  • Dissolution: Suspend 1.0 g of crude 4-bromo-2,3-difluorophenacylamine hydrochloride in 5.0 mL of absolute ethanol. Heat to 60 °C under constant stirring until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel to remove insoluble organic impurities.

  • Antisolvent Addition: Transfer the filtrate to an ice bath. Dropwise, add 15.0 mL of cold MTBE (antisolvent) under vigorous stirring. Causality: The sudden drop in solvent polarity forces the ionic salt out of solution, while neutral organic impurities remain dissolved in the MTBE.

  • Isolation: Collect the resulting white crystalline precipitate via vacuum filtration. Wash with 5.0 mL of cold MTBE.

  • Self-Validation (Chloride Titration): Dissolve a 50 mg aliquot of the dried crystals in water and perform a Mohr's titration with 0.1 M AgNO₃. A calculated 1:1 molar ratio of chloride to the free base confirms that the salt form was perfectly preserved during the thermal cycling.

Purification Start Crude HCl Salt Mixture Dissolve Dissolve in Protic Solvent (Elevated Temp) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling & Antisolvent Addition Filter->Cool Precipitate Selective Precipitation (Crystallization) Cool->Precipitate Collect Vacuum Filtration & Desiccation Precipitate->Collect Pure Pure 4-Bromo-2,3-difluorophenacylamine HCl Collect->Pure

Workflow for the selective precipitation and purification of the hydrochloride salt.

References

Sources

Exploratory

Literature review of 4-Bromo-2,3-difluorophenacylamine hydrochloride in organic synthesis

An In-Depth Technical Guide to 4-Bromo-2,3-difluorophenacylamine Hydrochloride in Organic Synthesis This guide provides a comprehensive technical overview of 4-Bromo-2,3-difluorophenacylamine hydrochloride, a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Bromo-2,3-difluorophenacylamine Hydrochloride in Organic Synthesis

This guide provides a comprehensive technical overview of 4-Bromo-2,3-difluorophenacylamine hydrochloride, a specialized chemical intermediate of increasing importance in medicinal chemistry and organic synthesis. We will delve into its synthesis, characterization, reactivity, and potential applications, offering field-proven insights into its use as a versatile building block for novel molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

4-Bromo-2,3-difluorophenacylamine hydrochloride is an aromatic ketone derivative featuring a unique substitution pattern that imparts a confluence of desirable properties for synthetic applications. The molecule's structure, (4-Br, 2,3-F₂)C₆H₂-C(=O)CH₂NH₂·HCl, combines several key features:

  • A Halogenated Phenyl Ring: The vicinal difluoro motif and the para-bromo substituent significantly modulate the electronic properties of the aromatic ring. The fluorine atoms enhance metabolic stability and lipophilicity, which are critical parameters in drug design[1]. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions.

  • An α-Aminoketone Moiety: This functional group is a common pharmacophore in many biologically active compounds and provides multiple points for synthetic diversification.

  • A Hydrochloride Salt: The salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, simplifying handling and purification processes[1].

These combined characteristics make 4-Bromo-2,3-difluorophenacylamine hydrochloride a valuable intermediate for constructing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals[1][2].

Proposed Synthetic Pathway and Methodologies

The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride is a multi-step process that requires precise control over reaction conditions. The most logical pathway proceeds from a commercially available difluorobromobenzene through a key acetophenone intermediate.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination (Delépine Reaction) cluster_3 Step 4: Hydrochloride Salt Formation A 1-Bromo-2,3-difluorobenzene C 4-Bromo-2,3-difluoroacetophenone A->C Acylation B Acetyl Chloride / AlCl₃ D 4-Bromo-2,3-difluoroacetophenone F 4-Bromo-2,3-difluorophenacyl Bromide C->F Intermediate D->F Electrophilic Addition E Br₂ / HBr in AcOH G 4-Bromo-2,3-difluorophenacyl Bromide I 4-Bromo-2,3-difluorophenacylamine (Free Base) F->I Intermediate G->I Nucleophilic Substitution H 1. Hexamethylenetetramine 2. Ethanolic HCl J 4-Bromo-2,3-difluorophenacylamine L 4-Bromo-2,3-difluorophenacylamine Hydrochloride (Final Product) I->L Final Product J->L Acid-Base Reaction K HCl in Ether

Caption: Proposed synthetic workflow for 4-Bromo-2,3-difluorophenacylamine HCl.

Protocol 2.1: Synthesis of 4-Bromo-2,3-difluoroacetophenone

This initial step utilizes a classic Friedel-Crafts acylation. The choice of a Lewis acid and reaction temperature is critical to ensure regioselectivity and prevent side reactions. The methodology is adapted from analogous syntheses of halogenated acetophenones[3].

Methodology:

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-bromo-2,3-difluoroacetophenone.

Protocol 2.2: α-Bromination to 4-Bromo-2,3-difluorophenacyl Bromide

The α-bromination of the acetophenone intermediate is a key step to install the reactive handle for subsequent amination[1]. The use of bromine in acetic acid is a standard and effective method.

Methodology:

  • Dissolve the 4-bromo-2,3-difluoroacetophenone (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid (48%).

  • Warm the solution to 50-60 °C and add a solution of bromine (1.05 eq) in acetic acid dropwise.

  • Stir the reaction at this temperature for 2-3 hours until the red-brown color of bromine has faded.

  • Cool the reaction mixture and pour it into a large volume of cold water.

  • The solid product, 4-bromo-2,3-difluorophenacyl bromide, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.

Protocol 2.3: Amination and Hydrochloride Formation

The introduction of the amine group can be achieved through various methods. The Delépine reaction, which uses hexamethylenetetramine as an ammonia equivalent, is often preferred as it minimizes the formation of di- and tri-alkylated byproducts. The subsequent hydrolysis under acidic conditions yields the primary amine hydrochloride directly.

Methodology:

  • Suspend 4-bromo-2,3-difluorophenacyl bromide (1.0 eq) and hexamethylenetetramine (1.1 eq) in a mixture of chloroform and ethanol.

  • Heat the mixture to reflux and stir for 3-4 hours. A quaternary ammonium salt will precipitate.

  • Cool the reaction, filter the precipitate, and wash it with cold ethanol.

  • Suspend the dried salt in a mixture of ethanol and concentrated hydrochloric acid (2:1 v/v).

  • Heat the suspension to reflux for 4-6 hours to hydrolyze the complex.

  • Cool the reaction mixture in an ice bath. The final product, 4-Bromo-2,3-difluorophenacylamine hydrochloride, will crystallize out of the solution.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry under vacuum.

Physicochemical & Spectroscopic Data

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected Value / Observation
Molecular Formula C₈H₇BrClF₂NO
Molecular Weight 286.50 g/mol
Appearance Off-white to pale yellow crystalline solid
FTIR (cm⁻¹) ~2400-3200: Broad absorption from N-H stretching of the ammonium salt.[1]~1690-1710: Strong C=O stretch of the aryl ketone.[1]~1200-1300: C-F stretching bands.~1000-1100: C-Br stretching.
¹H NMR (DMSO-d₆, δ) ~8.5-9.0 ppm (broad s, 3H): -NH₃⁺ protons.~7.8-8.2 ppm (m, 2H): Aromatic protons.~4.6-4.8 ppm (s, 2H): -CH₂- protons adjacent to the carbonyl and amine.
¹³C NMR (DMSO-d₆, δ) ~190-195 ppm: C=O (carbonyl carbon).~110-160 ppm: Aromatic carbons (with C-F and C-Br splitting).~45-50 ppm: -CH₂- carbon.
¹⁹F NMR (DMSO-d₆, δ) Two distinct signals in the typical aromatic fluorine region, showing coupling to each other and to adjacent aromatic protons.

Applications in Organic Synthesis: A Hub for Molecular Diversity

The true value of 4-Bromo-2,3-difluorophenacylamine hydrochloride lies in its potential for derivatization. Its multiple reactive sites can be addressed selectively to build molecular libraries for screening in drug and materials discovery programs[1][2].

G main 4-Bromo-2,3-difluorophenacylamine HCl Amine (-NH₂) Ketone (C=O) Aryl Bromide (Ar-Br) amine_rx N-Acylation N-Alkylation Boc Protection main:n->amine_rx Site for amide/sulfonamide formation ketone_rx Reduction to Alcohol Reductive Amination Wittig Reaction main:k->ketone_rx Site for stereocenter creation bromo_rx Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling main:br->bromo_rx Site for C-C/C-N bond formation

Caption: Key reactive sites and potential synthetic transformations.

Derivatization at the Amine Terminus

The primary amine is a potent nucleophile, readily undergoing reactions such as:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • N-Alkylation: Introduction of alkyl groups, though protection-deprotection strategies may be needed to ensure mono-alkylation.

Transformations of the Ketone

The carbonyl group offers a platform for a variety of transformations:

  • Reduction: Use of sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, introducing a new stereocenter. Chiral reducing agents can provide enantioselective control.

  • Reductive Amination: In a one-pot reaction with another amine and a reducing agent (e.g., NaBH(OAc)₃), the ketone can be converted into a 1,2-diamine structure.

  • Wittig Reaction: Conversion of the carbonyl to an alkene, enabling further functionalization.

Cross-Coupling at the Aryl Bromide

The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis:

  • Suzuki Coupling: Formation of a new C-C bond by reacting with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a new C-N bond with a primary or secondary amine.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are mandatory. Based on data for structurally similar compounds, the following hazards should be considered[4][5][6]:

  • Skin and Eye Irritation: The compound is expected to be a skin and serious eye irritant.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

  • Toxicity: May be harmful if swallowed or in contact with skin.[5]

Recommended Handling Procedures:

  • Use only in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6].

Conclusion

4-Bromo-2,3-difluorophenacylamine hydrochloride is a strategically designed synthetic intermediate with significant potential. Its synthesis, while requiring careful execution, follows established and reliable organic chemistry principles. The true power of this molecule is unlocked in its application, where its distinct functional groups can be selectively manipulated to generate a vast array of complex derivatives. For researchers in drug development and materials science, this compound represents a valuable and versatile tool for accessing novel chemical space.

References

  • Smolecule. (2024, August 10). 4-Bromo-2,3-difluorophenacylamine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Importance of 4-Bromo-2,3-difluorophenol in Modern Drug Discovery. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-bromo-2,5-difluoroacetophenone. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2,3-difluorophenacylamine hydrochloride ( C8​H6​BrF2​NO⋅HCl ) is a highly functionalized building block widely utilized in medicinal chemistry and organic synthesis[1]. Its unique substitution pattern—a para-directing bromine, two highly electronegative ortho-fluorines, and an α -amino ketone moiety—imparts distinct electronic and steric properties. This whitepaper provides an in-depth, causally-driven guide to the spectroscopic characterization of this compound, establishing self-validating analytical workflows for researchers and drug development professionals.

Provenance and Synthetic Workflow

To accurately characterize a molecule, one must understand its synthetic origins, as trace impurities often mirror the precursors. The synthesis of 4-bromo-2,3-difluorophenacylamine hydrochloride typically proceeds via the Delépine reaction [2].

The workflow begins with the α -bromination of 4-bromo-2,3-difluoroacetophenone. The resulting phenacyl bromide intermediate is highly electrophilic and is reacted with hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt. Subsequent acid-catalyzed hydrolysis (using HCl in ethanol) cleaves the HMTA cage, yielding the primary amine as a stable hydrochloride salt[3]. This method prevents over-alkylation, a common failure mode when using simple ammonia.

Synthesis A 4-Bromo-2,3-difluoroacetophenone B α-Bromination (Br2, AcOH) A->B C Phenacyl Bromide Intermediate B->C D Delépine Reaction (HMTA, then HCl/EtOH) C->D E 4-Bromo-2,3-difluorophenacylamine HCl D->E

Fig 1. Synthetic workflow for 4-Bromo-2,3-difluorophenacylamine HCl via the Delépine reaction.

Spectroscopic Elucidation Logic

The structural confirmation of this compound requires a multi-nuclear approach. The presence of two NMR-active halogens ( 19F ) introduces complex spin-spin coupling systems that serve as internal diagnostic markers for regiochemistry.

NMRElucidation A 1H NMR Spectrum (Proton shifts & Integrations) D 2D NMR (HSQC/HMBC) (C-H connectivity) A->D E Structural Confirmation (Regiochemistry & Salt Form) A->E B 19F NMR Spectrum (F-F and F-H couplings) B->E C 13C NMR Spectrum (Carbon backbone) C->D D->E

Fig 2. Multi-nuclear NMR elucidation logic for confirming regiochemistry and salt formation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts and Splitting
  • Solvent Selection: DMSO-d6​ is mandatory. The hydrochloride salt is insoluble in CDCl3​ , and protic solvents like D2​O will rapidly exchange the −NH3+​ protons, erasing critical structural data[3].

  • 1 H NMR: The −NH3+​ group acts as a strong electron-withdrawing group via induction, deshielding the adjacent −CH2​− protons to ∼4.40 ppm (compared to ∼3.8 ppm for a free base). The aromatic protons (H5 and H6) exhibit complex doublet-of-doublets-of-doublets (ddd) patterns due to mutual ortho-coupling ( 3JHH​≈8.5 Hz ) and through-space coupling with the ortho

    • and meta -fluorines ( 3JHF​ and 4JHF​ ).
  • 19 F NMR: The two fluorine atoms at C2 and C3 couple strongly with each other ( 3JFF​≈20−25 Hz ), producing distinct doublets of doublets when resolved against the aromatic protons.

Table 1: Multi-Nuclear NMR Assignments ( DMSO-d6​ )
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment / Causality
1 H 8.50Broad singlet (3H) −NH3+​ (Broadened by quadrupolar 14N relaxation and exchange)
1 H 7.85ddd (1H, J≈8.5,6.0,1.5 )Ar-H5 (Deshielded by ortho-Br; coupled to H6 and F3)
1 H 7.70ddd (1H, J≈8.5,5.0,1.5 )Ar-H6 (Deshielded by ortho-carbonyl; coupled to H5 and F2)
1 H 4.40Singlet / Broad doublet (2H) −CH2​− (Deshielded by flanking carbonyl and ammonium)
19 F -115.2dd (1F, J≈22.0,5.0 )Ar-F2 (Coupled to F3 and H6)
19 F -132.4dd (1F, J≈22.0,6.0 )Ar-F3 (Coupled to F2 and H5)
13 C 189.5Singlet C=O (Carbonyl carbon)
13 C 150.1, 145.3Doublets ( 1JCF​≈250 )Ar-C2, Ar-C3 (Direct C-F coupling)
13 C 45.2Singlet −CH2​− (Aliphatic carbon)

Vibrational Spectroscopy (FTIR-ATR)

Infrared spectroscopy provides orthogonal validation of the functional groups and the salt state. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent halide exchange ( HCl→HBr or HI ) which can alter the crystal lattice and shift vibrational modes.

Causality of Vibrational Modes

The carbonyl stretch of a standard aliphatic ketone typically appears at 1715 cm−1 . However, in 4-bromo-2,3-difluorophenacylamine hydrochloride, this stretch is shifted lower to 1680−1720 cm−1 [1]. This is caused by the extended conjugation with the aromatic π -system, which lowers the double-bond character of the C=O bond. The massive, broad absorption band from 2400−3200 cm−1 is the definitive signature of the −NH3+​Cl− salt bridge[1].

Table 2: Key FTIR-ATR Vibrational Modes
Wavenumber ( cm−1 )Intensity / ShapeVibrational ModeDiagnostic Value
2400 - 3200Strong, very broadN-H stretchConfirms the protonated ammonium hydrochloride salt state.
1680 - 1720Strong, sharpC=O stretchConfirms the phenacyl ketone; shifted due to Ar-conjugation.
1480 - 1590Medium, multipleC=C Ar stretchConfirms the aromatic backbone.
1100 - 1200StrongC-F stretchValidates the presence of the difluoro moiety.
500 - 600MediumC-Br stretchValidates the presence of the heavy halogen.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact mass and elemental composition. For halogenated compounds, the isotopic signature is as critical as the exact mass.

Causality of the Isotope Pattern

Bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, any mass spectrum of this compound will exhibit a distinct 1:1 doublet separated by 2 m/z units. The absence of this 1:1 ratio immediately indicates degradation or a synthetic failure (e.g., debromination).

Table 3: HRMS-ESI(+) Isotope Pattern for [M+H]+ ( C8​H7​BrF2​NO+ )
SpeciesTheoretical m/zRelative AbundanceCausality
[M(79Br)+H]+ 249.967~100%Base peak containing the lighter bromine isotope.
[M(81Br)+H]+ 251.965~97.3% M+2 peak caused by the heavier bromine isotope.
[M(79Br)+H+1]+ 250.970~9.0% M+1 peak caused by natural 13C abundance (8 carbons).

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems .

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check (Self-Validation): Before analyzing the sample data, inspect the spectrum for the DMSO-d6​ residual pentet at exactly 2.50 ppm and the water peak at ∼3.33 ppm . If the water peak is larger than the analyte signals, discard and prepare a fresh sample in a dry box to prevent −NH3+​ exchange.

  • Acquisition ( 13 C): Set the relaxation delay ( D1​ ) to at least 2 seconds to ensure the quaternary carbons (C-F, C-Br, C=O) fully relax, otherwise, these peaks will be artificially suppressed or invisible.

Protocol B: FTIR-ATR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm−1 resolution.

  • Sample Application: Place 2−3 mg of the solid crystal directly onto the ATR sensor. Apply the pressure anvil until the force gauge reads optimal contact.

  • Validation Check (Self-Validation): Ensure the baseline is flat between 3800−4000 cm−1 . A sloping baseline indicates poor crystal contact or excessive scattering due to particle size.

Protocol C: HRMS-ESI Acquisition
  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a sodium formate or equivalent tuning mix to achieve sub-5 ppm mass accuracy.

  • Sample Prep: Dilute the sample to in 50:50 Water:Acetonitrile containing 0.1% Formic Acid . Do not use basic modifiers, as they will neutralize the hydrochloride salt and suppress ionization.

  • Validation Check (Self-Validation): Verify the 1:1 intensity ratio of the 249.9 m/z and 251.9 m/z peaks. A deviation greater than 5% indicates isobaric interference or detector saturation.

References

  • "4-Bromo-2,3-difluorophenacylamine hydrochloride - Smolecule", smolecule.com.
  • "4-Bromo-1,2-difluorobenzene 98 348-61-8 - Sigma-Aldrich", sigmaaldrich.com.
  • "Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure (Delépine reaction)", orgsyn.org.
  • "Journal of Umm Al-Qura University for Applied Science (Phenacyl amine synthesis)", uqu.edu.sa.

Sources

Protocols & Analytical Methods

Method

4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Bifunctional Building Block for Next-Generation Heterocyclic Therapeutics

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, target-specific molecular architectures relies heavily on versatile, bifunctional building blocks. 4-Bromo-2,3-difluorophenacylamine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, target-specific molecular architectures relies heavily on versatile, bifunctional building blocks. 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4) has emerged as a highly strategic intermediate for the synthesis of nitrogen- and oxygen-containing heterocycles[1].

This compound offers a dual-axis approach to drug design:

  • The Phenacylamine Core : Acts as a privileged synthon for constructing 5-membered heterocycles (e.g., imidazoles, oxazoles, and thiazoles)[2][3].

  • The 4-Bromo-2,3-difluorophenyl Motif : The adjacent fluorine atoms modulate lipophilicity, metabolic stability, and conformational geometry, while the para-bromine atom serves as an orthogonal, highly reactive handle for late-stage transition-metal-catalyzed cross-coupling[1][3].

This application note provides a comprehensive guide to leveraging this building block, detailing the physicochemical rationale behind its structure and offering field-proven, self-validating protocols for its use in drug discovery workflows.

Physicochemical & Structural Profiling

To effectively utilize this compound, researchers must understand how its specific structural features dictate both its macroscopic handling properties and its microscopic reactivity.

Table 1: Physicochemical Properties and Structural Rationale

Property / MotifValue / DescriptionCausality & Relevance in Drug Design
Chemical Formula C8H6BrF2NO·HClDefines exact stoichiometry; critical for micro-scale parallel synthesis calculations[1].
Molecular Weight 286.50 g/mol Standardized weight for the hydrochloride salt form.
C2, C3-Difluoro Motif Ortho/Meta to the ketoneInduces steric hindrance and strong dipole-dipole interactions. This restricts bond rotation, locking the conformation of the resulting heterocycle to increase target binding affinity (e.g., in kinase ATP-binding pockets)[1].
C4-Bromo Motif Para to the ketoneHighly reactive site for oxidative addition. The electron-withdrawing fluorines activate this C-Br bond, accelerating Pd/Ni-catalyzed couplings (Suzuki, Stille)[3].
Hydrochloride Salt Amine protectionFree α-aminoketones rapidly undergo spontaneous intermolecular condensation to form dihydropyrazines. The HCl salt ensures long-term bench stability and prevents degradation[1].

Strategic Utility in Drug Discovery

The Alpha-Amine/Ketone Axis (Heterocyclization)

The primary utility of 4-bromo-2,3-difluorophenacylamine hydrochloride lies in its ability to undergo rapid cyclocondensation. When reacted with amidines, thiocarbonyldiimidazole, or via Debus-Radziszewski multicomponent reactions, the phenacylamine core efficiently yields substituted imidazoles[2]. Alternatively, condensation with acyl chlorides or utilization in Ugi four-component reactions yields oxazoles, which are critical scaffolds in kinase inhibitors such as VEGFR2 antagonists[3].

The C4-Bromine Axis (Late-Stage Functionalization)

Once the heterocycle is established, the molecule is primed for divergent late-stage functionalization. Because the adjacent fluorine atoms are highly electronegative, they inductively withdraw electron density from the phenyl ring. This electron deficiency makes the C4-Br bond exceptionally susceptible to oxidative addition by palladium(0) species, facilitating high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings to explore structure-activity relationships (SAR)[3].

Mechanistic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways enabled by this building block, allowing medicinal chemists to generate diverse libraries of therapeutic leads from a single starting material.

G SM 4-Bromo-2,3-difluorophenacylamine HCl (Bifunctional Building Block) Cond1 Debus-Radziszewski (Aldehyde + NH4OAc) SM->Cond1 Cond2 Ugi / Condensation (Acyl Chloride / Isocyanide) SM->Cond2 Imid Bromophenyl-Imidazole Intermediate Cond1->Imid Oxaz Bromophenyl-Oxazole Intermediate Cond2->Oxaz PdCat Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Imid->PdCat Oxaz->PdCat Lead1 Diversified Imidazole Therapeutic Lead PdCat->Lead1 Lead2 Diversified Oxazole Therapeutic Lead PdCat->Lead2

Divergent synthetic workflow of 4-bromo-2,3-difluorophenacylamine HCl in drug discovery.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Bromo-2,3-difluorophenyl)-2-phenyl-1H-imidazole

Rationale: This Debus-Radziszewski multicomponent reaction efficiently builds the imidazole core while preserving the aryl bromide for downstream coupling.

Reagents:

  • 4-Bromo-2,3-difluorophenacylamine HCl (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc) (5.0 eq)

  • Glacial acetic acid (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-bromo-2,3-difluorophenacylamine HCl and benzaldehyde.

  • Solvent Addition: Add glacial acetic acid. Causality: Acetic acid acts as both the solvent and an acid catalyst, promoting the initial imine formation between the aldehyde and the liberated amine.

  • Amine Liberation & Cyclization: Add NH₄OAc in a single portion. Causality: The excess ammonium acetate serves a dual purpose. It acts as a mild base to liberate the free phenacylamine in situ, preventing premature self-condensation, and provides the secondary nitrogen atom required to close the imidazole ring.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere. Monitor via LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into crushed ice. Slowly neutralize the mixture with aqueous NH₄OH until pH 7-8 is reached. Causality: Neutralization precipitates the highly crystalline imidazole product and prevents acid-catalyzed hydrolysis.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the imidazole intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling for Lead Diversification

Rationale: Replacing the C4-bromine with a functionalized aryl group to probe the hydrophobic binding pocket of a target receptor or kinase[3].

Reagents:

  • Imidazole intermediate from Protocol A (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with the imidazole intermediate, arylboronic acid, and K₂CO₃.

  • Solvent Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with argon or nitrogen for 15 minutes. Causality: The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidative degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of inert gas. Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand has a large bite angle, which accelerates reductive elimination and suppresses competitive protodehalogenation of the electron-deficient difluorophenyl ring.

  • Reaction: Seal the flask and heat at 80°C for 12 hours.

  • Work-up: Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the diversified therapeutic lead.

Trustworthiness & Troubleshooting (E-E-A-T)

To ensure these protocols function as self-validating systems, researchers must be aware of the following mechanistic pitfalls:

  • Failure Mode 1: Formation of Pyrazine Side-Products in Protocol A.

    • Symptom: LC-MS shows a mass corresponding to the dimerized pyrazine rather than the desired imidazole.

    • Root Cause: Heating the phenacylamine HCl in the presence of a base before the aldehyde and ammonia source are fully dissolved allows the free α-aminoketone to self-condense.

    • Correction: Always ensure NH₄OAc and the aldehyde are present in the acidic solvent before applying heat. The rapid formation of the imine intermediate outcompetes the dimerization pathway.

  • Failure Mode 2: Protodehalogenation during Suzuki Coupling (Protocol B).

    • Symptom: Loss of the bromine atom (yielding a 2,3-difluorophenyl imidazole) without successful cross-coupling.

    • Root Cause: Slow transmetalation allows the Ar-Pd-Br intermediate to react with water (acting as a proton source).

    • Correction: Ensure strict anaerobic conditions. If protodehalogenation persists, switch to a more sterically demanding, electron-rich ligand system (e.g., XPhos Pd G3) to accelerate the transmetalation step relative to the background protonation rate.

References

  • 4-Bromo-2,3-difluorophenacylamine hydrochloride - Smolecule. Smolecule.
  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI.
  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Application of 4-Bromo-2,3-difluorophenacylamine hydrochloride in active pharmaceutical ingredient (API) synthesis

Chemical Profiling & Mechanistic Rationale 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4) is a highly specialized α-amino ketone derivative that serves as a critical building block in modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Rationale

4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4) is a highly specialized α-amino ketone derivative that serves as a critical building block in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1][2]. Its unique structural profile combines three highly synergistic functional motifs that drive its utility in drug development:

  • α-Amino Ketone Core: This moiety is primed for condensation reactions, making it an ideal synthon for constructing nitrogen-containing heterocycles such as imidazoles, oxazoles, and pyrazines.

  • 2,3-Difluoro Substitution: The incorporation of fluorine atoms significantly enhances the lipophilicity and metabolic stability of the resulting API by blocking cytochrome P450-mediated oxidation at the ortho and meta positions[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of adjacent functional groups, often improving the oral bioavailability of the final drug candidate.

  • C4-Bromine Handle: The bromine atom acts as an orthogonal reactive site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation during lead optimization[3].

Handling Considerations: Free α-amino ketones are inherently unstable and rapidly undergo intermolecular self-condensation to form dihydropyrazines. Utilizing the hydrochloride salt form ensures bench stability and allows for the controlled, in situ generation of the free amine during API synthesis[3].

Synthetic Utility & Pathway Logic

The most prominent application of this compound is the construction of fluorinated aryl-imidazole pharmacophores—a motif frequently found in kinase inhibitors and GPCR modulators. The synthetic logic relies on a controlled condensation with an amidine, followed by a late-stage diversification at the bromine site.

Pathway A 4-Bromo-2,3-difluorophenacylamine HCl (Stable Precursor) B In Situ Neutralization (Base / Solvent) A->B DIPEA C Hetero-Cyclization (Amidine Condensation) B->C + Amidine / Heat D Brominated Aryl-Imidazole (Key Intermediate) C->D - H2O E Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) D->E + Boronic Acid F Target API (Fluorinated Kinase Inhibitor) E->F Pd(dppf)Cl2

Mechanistic pathway transforming 4-Bromo-2,3-difluorophenacylamine HCl into a complex API.

Reaction Optimization Data

To suppress the competitive self-condensation of the α-amino ketone, the choice of base and solvent during the cyclization step is critical. A weak, sterically hindered base slowly liberates the free amine, allowing the bimolecular condensation with the amidine to outcompete self-dimerization.

EntrySolventBaseTemp (°C)Time (h)Yield of Target Imidazole (%)Impurity Profile (Self-Condensation)
1EthanolNaOH80422%High (>50%)
2DMFK2CO380645%Moderate (~30%)
3DMFDIPEA80878%Low (<5%)
4 NMP DIPEA 90 6 82% Trace (<2%)

Table 1: Optimization of base and solvent for the hetero-cyclization of 4-Bromo-2,3-difluorophenacylamine HCl.

Experimental Workflow & Protocols

Workflow Step1 Step 1: Preparation Weigh API Precursor & Amidine Solvent: NMP Step2 Step 2: Activation Add DIPEA dropwise (Control free-base) Step1->Step2 Step3 Step 3: Cyclization Heat to 90°C Stir for 6 hours Step2->Step3 Step4 Step 4: Isolation Aqueous Quench & EtOAc Extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Column or Crystallization Step4->Step5

Step-by-step experimental workflow for the hetero-cyclization protocol.

Protocol A: Synthesis of Brominated Aryl-Imidazole (Hetero-Cyclization)

Objective: Construct the imidazole core while preserving the C4-Bromine handle for downstream coupling. Causality & Design: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent solubilization of polar intermediates. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a nucleophile, while its mild basicity ensures a slow, steady release of the reactive free amine, thereby minimizing pyrazine byproduct formation.

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 4-Bromo-2,3-difluorophenacylamine hydrochloride (10.0 mmol, 2.86 g) and the target amidine hydrochloride (11.0 mmol).

  • Solvation: Add 50 mL of anhydrous NMP to the flask. Stir at ambient temperature for 10 minutes to achieve a uniform suspension.

  • Controlled Activation: Add DIPEA (25.0 mmol, 4.35 mL) dropwise over 15 minutes via a syringe pump.

    • In-Process Control (IPC): A slight color change to pale yellow indicates the liberation of the free amine.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 90°C using an oil bath. Maintain stirring for 6 hours.

  • Reaction Monitoring (Self-Validating Step): Sample the reaction mixture at 4 hours. Quench the sample in H2O/MeCN and analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z [M+H]+ = 250.0 for the free base) is < 2% of the total peak area.

  • Isolation: Cool the mixture to room temperature. Pour the reaction slowly into 200 mL of ice-cold distilled water under vigorous stirring. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the brominated aryl-imidazole intermediate.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalize the C4-Bromine position to finalize the API structure. Causality & Design: The electron-withdrawing 2,3-difluoro motif activates the adjacent C-Br bond, making it highly susceptible to oxidative addition by Palladium. Pd(dppf)Cl2 is chosen as the catalyst because its bidentate ligand framework efficiently suppresses competitive dehalogenation, ensuring high cross-coupling yields.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the brominated aryl-imidazole intermediate (5.0 mmol), the desired aryl-boronic acid (6.0 mmol), and K2CO3 (15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.25 mmol, 5 mol%).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 25 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen removal prevents catalyst deactivation and homocoupling of the boronic acid.

  • Coupling: Heat the sealed tube to 90°C for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify the crude product via preparative HPLC to isolate the final fluorinated API.

References

Sources

Method

Application Note: Reagent Selection and Optimized Amidation Protocols for 4-Bromo-2,3-difluorophenacylamine Hydrochloride

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust coupling of highly functionalized building blocks. 4-Bromo-2,3-difluorophenacylamine hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust coupling of highly functionalized building blocks. 4-Bromo-2,3-difluorophenacylamine hydrochloride is a highly valuable intermediate in medicinal chemistry, distinguished by its unique halogen substitution pattern which imparts enhanced lipophilicity and metabolic stability to drug candidates[1].

However, the amidation of this specific substrate presents a severe mechanistic challenge: it is an α -amino ketone. If the amidation conditions are not strictly controlled, the substrate will rapidly degrade via self-condensation rather than forming the desired amide bond. This application note details the causality behind this degradation, provides a strategic matrix for reagent selection, and outlines self-validating protocols designed to completely suppress byproduct formation.

Substrate Profiling & Mechanistic Challenges

To design a successful amidation protocol, one must first understand the intrinsic reactivity of the substrate.

The α -Amino Ketone Liability

4-Bromo-2,3-difluorophenacylamine is characterized by a primary amine situated immediately adjacent to a carbonyl group (an α -amino ketone). In its free base form, this structural motif is notoriously labile. The proximity of the electron-donating amine to the electrophilic carbonyl carbon facilitates rapid intermolecular Schiff base formation.

When the free base is liberated in solution, two molecules of the phenacylamine will spontaneously react to form a 1,4-dihydropyrazine intermediate[2]. Driven by the thermodynamic stability of aromatization, this intermediate rapidly oxidizes—even in the presence of trace atmospheric oxygen—to form a highly stable, deeply colored pyrazine derivative[3].

The Self-Validating Strategy

Because this self-condensation is a second-order reaction dependent on the concentration of the free base, the fundamental strategy for successful amidation is concentration control . The substrate is commercially supplied as a stable hydrochloride salt[1]. The free base must never be isolated or generated in bulk. Instead, the protocol must be designed so that the amine is liberated in situ and immediately trapped by a pre-activated electrophile.

Reaction Pathway Visualization

The following diagram illustrates the competing kinetic pathways during the amidation process. The goal of reagent selection is to maximize the rate of the green pathway while starving the red pathway of its primary reactant (the free base).

G A 4-Bromo-2,3-difluoro- phenacylamine HCl B Free Base (α-amino ketone) A->B Base Addition (NMM / DIPEA) D Target Amide (Stable Product) B->D + Activated Acid (Desired Pathway) E 1,4-Dihydropyrazine / Pyrazine Byproducts B->E + Free Base (Undesired Self-Condensation) C Activated Carboxylic Acid (e.g., via T3P or HATU) C->D

Caption: Competing kinetic pathways in the amidation of 4-Bromo-2,3-difluorophenacylamine.

Strategic Reagent Selection

The choice of coupling agent and base dictates the success of the reaction. The coupling agent must activate the carboxylic acid rapidly, and the base must be mild enough to prevent unwanted enolization of the phenacyl ketone[4].

Coupling Agents
  • T3P (Propylphosphonic anhydride): The premier choice for α -amino ketones. T3P provides exceptionally mild activation, generates water-soluble byproducts that simplify workup, and carries a near-zero risk of substrate guanidinylation.

  • HATU: A highly efficient uronium-based reagent that generates highly reactive activated esters in situ[5]. It is ideal for sterically hindered carboxylic acids but requires strict adherence to pre-activation protocols to prevent the phenacylamine from reacting directly with the uronium salt.

Base Selection
  • N-Methylmorpholine (NMM): With a pKa of ~7.4, NMM is the optimal base. It is strong enough to neutralize the hydrochloride salt and drive the coupling, but weak enough to minimize base-catalyzed side reactions.

  • DIPEA (Hünig's Base): A sterically hindered base that prevents nucleophilic attack on the coupling agent[5]. It is slightly stronger than NMM and is the standard pairing for HATU-mediated couplings[4].

Reagent Efficiency Matrix
Coupling SystemBaseSolventRelative KineticsPyrazine Dimerization RiskRecommended Application
T3P (50% in EtOAc)NMMEtOAc / DCMModerateVery Low Highly sensitive substrates; large-scale processes.
HATU DIPEADMFVery FastLow (if pre-activated)Sterically hindered or unreactive carboxylic acids.
EDC·HCl / HOBt TEADCMSlowHigh (due to slow coupling)Not recommended for labile α -amino ketones.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By strictly controlling the order of addition, the protocols mathematically prevent the accumulation of the free α -amino ketone, thereby shutting down the pyrazine formation pathway.

Protocol A: T3P-Mediated Amidation (Preferred for High Purity & Scale-Up)

This protocol leverages the stability of T3P to allow all reactants to be mixed prior to the initiation of the reaction via base addition.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-Bromo-2,3-difluorophenacylamine HCl (1.05 eq)

  • T3P (50% solution in EtOAc) (1.5 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) (10 volumes)

Procedure:

  • Reactor Charging: To a dry, inert round-bottom flask, add the Carboxylic Acid and 4-Bromo-2,3-difluorophenacylamine HCl. Suspend the solids in anhydrous EtOAc.

  • Coupling Agent Addition: Add the T3P solution in one portion. Note: No reaction occurs at this stage because the amine is locked as a hydrochloride salt.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • The Self-Validating Step (Base Addition): Dilute the NMM in 2 volumes of EtOAc. Using an addition funnel, add the NMM solution dropwise over 45 minutes .

    • Causality: As each drop of base hits the solution, a micro-fraction of the amine salt is neutralized. Because T3P is already present in vast excess, the liberated amine immediately attacks the activated acid. The steady-state concentration of the free base remains near zero, preventing self-condensation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted amine and NMM), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Amidation (Preferred for Hindered Acids)

Because HATU can react with primary amines to form stable guanidinium byproducts, the carboxylic acid must be fully pre-activated before the phenacylamine is introduced[5].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-Bromo-2,3-difluorophenacylamine HCl (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq total; split into 1.2 eq and 1.3 eq)

  • Anhydrous DMF (5 volumes)

Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Add the first portion of DIPEA (1.2 eq). Stir at room temperature for 15–20 minutes. The solution will typically turn pale yellow, indicating the formation of the highly reactive HOAt ester[5].

  • Substrate Addition: Add the solid 4-Bromo-2,3-difluorophenacylamine HCl to the reaction mixture in one portion.

  • Controlled Liberation: Cool the mixture to 0 °C. Add the second portion of DIPEA (1.3 eq) dropwise over 30 minutes .

    • Causality: The pre-formed active ester is waiting in solution. The slow addition of the second base equivalent ensures the amine is acylated the moment it is deprotonated.

  • Maturation & Workup: Stir at room temperature until LC-MS indicates complete consumption of the acid (typically 1–2 hours). Dilute heavily with EtOAc (15 volumes) to overcome DMF miscibility, and wash thoroughly with 5% aqueous LiCl (3x) to remove the DMF, followed by standard aqueous washes.

Analytical & Quality Control

When monitoring these reactions via LC-MS, analysts should specifically look for the following mass signals to validate the success of the protocol:

  • Target Mass: [M+H]⁺ of the desired amide.

  • Pyrazine Dimer (Quality Failure Indicator): If the base was added too quickly, a distinct peak corresponding to the oxidized pyrazine dimer will appear. The mass of this byproduct is calculated as: (2 × MW of free base) - (2 × H₂O) - (2 × H). The presence of this mass indicates a failure in concentration control during base addition.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 4-Bromo-2,3-difluorophenacylamine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The compound 4-Bromo-2,3-dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The compound 4-Bromo-2,3-difluorophenacylamine hydrochloride is a highly versatile α-aminoketone building block used in the synthesis of complex nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs) [1]. Its unique halogen substitution pattern—featuring a para-bromine for cross-coupling and ortho/meta-fluorines for metabolic stability—makes it highly valuable.

Scaling up the synthesis of primary α-aminoketones is notoriously difficult. Direct amination of α-haloketones with ammonia typically results in a chaotic mixture of secondary amines, tertiary amines, and pyrazines (via rapid self-condensation). To circumvent this, our protocol employs the Delépine reaction [2]. By utilizing hexamethylenetetramine (HMTA) as an ammonia surrogate, the reaction strictly halts at the primary amine stage. This guide outlines a field-validated, three-phase scale-up strategy that avoids chromatographic purification, utilizing solvent-driven precipitation to create a self-validating synthetic system.

Process Visualization & Synthetic Workflow

The synthesis is divided into three highly controlled phases: Regioselective Friedel-Crafts Acylation, HMTA Quaternization, and Acidic Cleavage.

G A 1-Bromo-2,3-difluorobenzene (Starting Material) B Friedel-Crafts Acylation 2-Chloroacetyl chloride, AlCl3, DCM A->B C 4-Bromo-2,3-difluorophenacyl chloride (Intermediate 1) B->C D Delépine Amination Hexamethylenetetramine (HMTA), Acetone C->D E HMTA-Quaternary Ammonium Salt (Intermediate 2 - Precipitate) D->E F Acidic Cleavage Conc. HCl, Ethanol, Heat E->F G 4-Bromo-2,3-difluorophenacylamine HCl (Final Product) F->G

Synthetic workflow for 4-Bromo-2,3-difluorophenacylamine HCl via the Delépine reaction.

Quantitative Scale-Up Data

The following table summarizes the yield and purity metrics obtained across three different production scales. The consistent overall yield demonstrates the robustness of the precipitation-based purification strategy.

Scale ParameterPhase 1 Yield (%)Phase 2 Yield (%)Phase 3 Yield (%)Overall Yield (%)Final Purity (HPLC)
10 g (Bench) 88.092.585.069.2 >99.0%
100 g (Kilo-lab) 86.594.087.571.1 >99.2%
1.0 kg (Pilot) 85.095.589.072.2 >99.5%

Step-by-Step Experimental Protocols & Mechanistic Insights

Phase 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 4-Bromo-2,3-difluorophenacyl chloride.

  • Mechanistic Causality: The regioselectivity of this acylation is governed by the synergistic directing effects of the halogens. Fluorine is a stronger ortho/para director than bromine due to its superior +M (mesomeric) effect. The position para to the bulky bromine atom (C4) is sterically favored over the ortho position, driving the acyl group exclusively to C4.

  • Protocol (1.0 kg scale):

    • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an HCl scrubber system.

    • Charge: Add 8.0 L of anhydrous dichloromethane (DCM) and 0.83 kg (6.22 mol) of anhydrous aluminum chloride (AlCl₃). Cool the suspension to 0 °C.

    • Acylation: Dropwise add 0.64 kg (5.70 mol) of 2-chloroacetyl chloride over 45 minutes. Stir for 30 minutes to form the acylium ion complex.

    • Substrate Addition: Slowly add 1.0 kg (5.18 mol) of 1-bromo-2,3-difluorobenzene, maintaining the internal temperature below 10 °C.

    • Reaction: Warm to 20 °C and stir for 4 hours.

    • Quench & Workup: Carefully pour the mixture into 10 L of crushed ice/water. Separate the organic layer, wash with 5% NaHCO₃ (2 × 3 L) and brine (3 L). Concentrate under reduced pressure to yield ~1.18 kg of the α-chloroketone as a pale yellow solid (85% yield).

Phase 2: HMTA Quaternization (Delépine Amination)

Objective: Formation of the HMTA-quaternary ammonium salt.

  • Self-Validating System: This step acts as a self-validating system. The starting materials are highly soluble in acetone, whereas the resulting quaternary ammonium salt is highly polar and completely insoluble. The rapid formation of a dense white precipitate provides immediate visual confirmation of reaction progress and drives the equilibrium forward, eliminating the need for complex HPLC sampling.

  • Protocol:

    • Charge: In a clean 20 L reactor, dissolve 1.18 kg (4.38 mol) of 4-bromo-2,3-difluorophenacyl chloride in 10.0 L of acetone.

    • Amination: Add 0.68 kg (4.82 mol) of hexamethylenetetramine (HMTA) in three equal portions over 30 minutes.

    • Reaction: Stir the mixture at 30 °C for 12 hours. A thick white precipitate will form.

    • Isolation: Filter the suspension through a large Büchner funnel. Wash the filter cake with cold acetone (2 × 2 L) to remove unreacted starting materials.

    • Drying: Dry the solid under vacuum at 40 °C to yield ~1.71 kg of the quaternary salt (95% yield).

Phase 3: Acidic Cleavage & Salt Formation

Objective: Hydrolysis to 4-Bromo-2,3-difluorophenacylamine hydrochloride.

  • Mechanistic Causality (Formaldehyde Sequestration): Cleavage of the HMTA cage releases six equivalents of formaldehyde per mole of product. If left unsequestered, formaldehyde can trigger Eschweiler-Clarke-type reductive methylation of the newly formed primary amine. By utilizing ethanol as the solvent, the formaldehyde is rapidly trapped as diethyl acetal (diethoxymethane), which is highly soluble and easily removed during concentration[3]. Furthermore, the byproduct ammonium chloride is insoluble in ethanol and is easily filtered off.

  • Protocol:

    • Charge: Suspend 1.71 kg (4.17 mol) of the quaternary salt in 8.0 L of absolute ethanol in the 20 L reactor.

    • Hydrolysis: Slowly add 1.5 L of concentrated hydrochloric acid (37%).

    • Reaction: Heat the mixture to 60 °C and stir for 4 hours. The suspension will initially clear, followed by the precipitation of inorganic ammonium chloride.

    • Filtration: Cool the reactor to 0 °C. Filter off the insoluble ammonium chloride byproduct.

    • Crystallization: Concentrate the ethanolic filtrate under reduced pressure to approximately 3.0 L. Add 5.0 L of ethyl acetate (anti-solvent) to induce crystallization of the target phenacylamine hydrochloride.

    • Final Isolation: Filter the crystalline product, wash with cold ethyl acetate, and dry under high vacuum at 50 °C. Yield: ~1.07 kg (89% yield, >99.5% purity).

References

  • Teeter, H. M., & Bell, E. W. Acetophenone, 2-amino-, hydrochloride. Organic Syntheses, Coll. Vol. 5, p.909 (1973). Available at:[Link]

Method

Utilizing 4-Bromo-2,3-difluorophenacylamine hydrochloride in microwave-assisted organic synthesis

Application Note: Microwave-Assisted Synthesis of Fluorinated Heterocycles Using 4-Bromo-2,3-difluorophenacylamine Hydrochloride Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Or...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of Fluorinated Heterocycles Using 4-Bromo-2,3-difluorophenacylamine Hydrochloride

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of polyhalogenated motifs is a proven strategy to enhance a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-2,3-difluorophenacylamine hydrochloride is an exceptionally valuable, yet challenging, alpha-aminoketone building block. The adjacent fluorine atoms at C2 and C3 induce steric hindrance and dipole-dipole interactions, which elevate the compound's crystallinity and structural rigidity[1].

However, synthesizing complex heterocycles (such as imidazoles or pyrazines) from alpha-aminoketones using conventional thermal heating is notoriously inefficient. Prolonged exposure to conductive heat often leads to thermal degradation, unwanted pyrazine self-condensation, and low atom economy.

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by utilizing dipolar polarization and ionic conduction to deliver energy directly and volumetrically to the reactants[2]. Because our starting material is a hydrochloride salt, it acts as a highly efficient "microwave susceptor." Under microwave irradiation, the ionic components rapidly align and relax with the oscillating electromagnetic field, generating intense, instantaneous internal heat[3]. This allows us to bypass the slow thermal conductivity of the reaction vessel, reducing reaction times from hours to minutes while significantly suppressing byproduct formation[4].

Workflow Visualization

The following diagram illustrates the mechanistic workflow for the rapid microwave-assisted cyclization of 4-bromo-2,3-difluorophenacylamine hydrochloride with potassium thiocyanate to yield a highly functionalized imidazole-2-thiol—a privileged pharmacophore in drug discovery.

MAOS_Workflow Start 4-Bromo-2,3-difluoro- phenacylamine HCl MAOS Microwave Irradiation (120°C, 10 min, 300W) Start->MAOS Reagent Potassium Thiocyanate (KSCN) Reagent->MAOS Mechanism Ionic Conduction & Dipolar Polarization MAOS->Mechanism Intermediate Thiocyanate Intermediate (Cyclization) Mechanism->Intermediate Product 4-(4-Bromo-2,3-difluorophenyl) -1H-imidazole-2-thiol Intermediate->Product

Workflow for microwave-assisted synthesis of imidazole-2-thiol derivatives.

Validated Protocol: Synthesis of 4-(4-Bromo-2,3-difluorophenyl)-1H-imidazole-2-thiol

This protocol is designed as a self-validating system. By observing specific physical and instrumental feedback loops, researchers can confirm reaction success in real-time without immediate reliance on LC-MS.

Equipment Required:

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR/fiber-optic temperature sensors.

  • 10 mL microwave-transparent borosilicate glass or quartz vials with Teflon-lined crimp caps.

Reagents:

  • 4-Bromo-2,3-difluorophenacylamine hydrochloride (1.0 mmol, 290.5 g/mol )[1]

  • Potassium thiocyanate (KSCN) (1.2 mmol)

  • Glacial acetic acid (3.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In the 10 mL microwave vial, add 290.5 mg (1.0 mmol) of 4-Bromo-2,3-difluorophenacylamine hydrochloride.

  • Add 116.6 mg (1.2 mmol) of KSCN.

  • Suspend the solid mixture in 3.0 mL of glacial acetic acid.

  • Causality Insight: Glacial acetic acid is chosen deliberately. It possesses a high loss tangent (tan δ), making it an excellent microwave absorbing solvent. Furthermore, it acts as an acid catalyst for the subsequent cyclization, while the high concentration of ions (HCl salt and KSCN) maximizes ionic conduction[2].

Step 2: Microwave Irradiation

  • Seal the vial securely with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Program the microwave synthesizer with the following parameters:

    • Target Temperature: 120°C

    • Ramp Time: 2 minutes (Crucial to prevent thermal overshoot and degradation of the sensitive alpha-aminoketone).

    • Hold Time: 10 minutes

    • Max Power: 300 W (Dynamic power modulation enabled).

    • Cooling: High-pressure compressed air cooling to 40°C post-reaction.

  • Self-Validation Checkpoint: Monitor the instrument's power curve during the 10-minute hold phase. Because the ionic salts absorb microwave energy so efficiently, the power output should drop to a baseline of 10–30 W once 120°C is reached. If the power remains continuously high (>100 W), the system is failing to couple, indicating a likely error in solvent preparation or a hardware fault.

Step 3: Workup and Isolation

  • Upon completion and cooling to 40°C, uncap the vial and pour the amber reaction mixture into a beaker containing 15 mL of vigorously stirred, ice-cold distilled water.

  • Self-Validation Checkpoint: A dense, off-white crystalline precipitate should form instantaneously. This phase change confirms the successful conversion of the highly water-soluble hydrochloride starting material into the lipophilic, neutral imidazole-2-thiol product.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 5 mL) to remove residual acetic acid and unreacted KSCN salts.

  • Recrystallize the crude solid from hot ethanol to afford the analytically pure product.

Comparative Data Analysis

The transition from conventional thermal heating to MAOS yields dramatic improvements in both process efficiency and green chemistry metrics[3]. The table below summarizes the quantitative advantages of utilizing microwave irradiation for this specific transformation.

Table 1: Quantitative Comparison of Synthesis Modalities

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Mechanistic Impact
Heating Mechanism Conduction / ConvectionDipolar Polarization & Ionic ConductionMAOS provides instantaneous, uniform volumetric heating[4].
Reaction Time 6.0 – 8.0 hours10 minutes40-fold reduction in time due to rapid overcoming of activation energy[2].
Temperature 120°C (Reflux)120°C (Sealed Vessel)Sealed MAOS prevents solvent loss and maintains precise thermal control.
Isolated Yield 45% – 55%88% – 92%MAOS suppresses thermal degradation and unwanted self-condensation[3].
Crude Purity ~75%>95%Cleaner reaction profiles streamline downstream purification.
E-Factor (Waste) High (Requires excess solvent)Low (High atom economy)Aligns strictly with the principles of Green Chemistry[3].

References

  • [1] 4-Bromo-2,3-difluorophenacylamine hydrochloride - Smolecule. Smolecule.com. Available at:

  • [2] Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at:

  • [3] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC (National Institutes of Health). Available at:

  • [4] Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at:

Sources

Application

Application Note: Divergent Synthesis of 2,5-Disubstituted Thiazole Derivatives from 4-Bromo-2,3-difluorophenacylamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The compound 4-Bromo-2,3-difluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The compound 4-Bromo-2,3-difluorophenacylamine hydrochloride (2-amino-1-(4-bromo-2,3-difluorophenyl)ethanone hydrochloride) is a highly valuable building block in medicinal chemistry 1. The incorporation of the 4-bromo-2,3-difluorophenyl motif into drug scaffolds significantly enhances lipophilicity, metabolic stability, and introduces unique halogen-bonding capabilities crucial for target-protein interactions.

Converting this α -aminoketone into a thiazole ring provides access to a privileged heterocyclic scaffold. However, a critical regiochemical reversal must be understood when designing these syntheses:

  • Classical Hantzsch Synthesis (using α -haloketones + thioamides) yields 4-arylthiazoles , because the sulfur attacks the halogenated α -carbon while the nitrogen condenses with the carbonyl.

  • α -Aminoketone Pathways (using our starting material) yield 5-arylthiazoles . The nitrogen is already fixed at the α -position (which becomes C4 of the thiazole), forcing the sulfur atom to attack the carbonyl carbon (which becomes C5) 2.

Because free α -aminoketones are unstable and prone to spontaneous dimerization into dihydropyrazines, the starting material is supplied as a stable hydrochloride salt. This guide details two self-validating, divergent protocols to selectively generate either 2-aminothiazoles (Pathway A) or 2-aryl/alkyl thiazoles (Pathway B).

Pathway A: Synthesis of 2-Aminothiazole Derivatives

This pathway utilizes the reaction of the α -aminoketone with an isothiocyanate to form a stable thiourea intermediate, followed by an acid-catalyzed cyclodehydration 3.

Mechanistic Causality

During cyclization, the thiourea intermediate can theoretically undergo N-attack (forming an imidazole-2-thione) or S-attack (forming the target thiazole). By utilizing a strongly acidic dehydrating system ( H3​PO4​/Ac2​O ), we selectively protonate the ketone oxygen, rendering the carbonyl highly electrophilic. This drives the regioselective intramolecular attack by the softer, more nucleophilic sulfur atom, exclusively yielding the thiazole.

Protocol A: 2-(Phenylamino)-5-(4-bromo-2,3-difluorophenyl)thiazole

Step 1: Thiourea Intermediate Formation

  • Suspend 4-Bromo-2,3-difluorophenacylamine hydrochloride (10.0 mmol, 2.86 g) in anhydrous dichloromethane (DCM, 50 mL). Causality: DCM provides excellent solubility for the resulting thiourea while remaining inert to the isothiocyanate.

  • Cool the suspension to 0°C and add triethylamine ( Et3​N , 12.0 mmol, 1.67 mL) dropwise. Causality: A slight excess of base liberates the reactive free amine, but keeping the temperature low prevents pyrazine dimerization.

  • Add phenyl isothiocyanate (10.5 mmol, 1.25 mL) dropwise. Allow the mixture to warm to 25°C and stir for 4 hours.

  • In-Process QC: Monitor by TLC (Hexanes:EtOAc 2:1). Validate the step by observing the disappearance of the highly polar amine (baseline) and the appearance of a new UV-active spot ( Rf​≈0.25 ).

  • Wash the organic layer with 0.1 M HCl (20 mL) to remove residual Et3​N , followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Acid-Catalyzed Cyclodehydration

  • Dissolve the crude thiourea intermediate in acetic anhydride ( Ac2​O , 15 mL) and carefully add 85% phosphoric acid ( H3​PO4​ , 2 mL).

  • Heat the solution to 80°C for 3 hours.

  • In-Process QC: LC-MS must show a mass shift of -18 Da (loss of water). The characteristic 1:1 isotopic pattern of the bromine atom ( 79Br/81Br ) must be conserved.

  • Pour the mixture over crushed ice to hydrolyze excess Ac2​O . Neutralize cautiously with saturated NaHCO3​ .

  • Extract with EtOAc (3 × 30 mL), dry over Na2​SO4​ , and purify via flash chromatography (Hexanes:EtOAc 4:1) to yield the pure thiazole.

Pathway B: Gabriel Synthesis of 2,5-Disubstituted Thiazoles

This pathway relies on the N-acylation of the α -aminoketone followed by thionation and cyclization 4.

Mechanistic Causality

While Phosphorus Pentasulfide ( P2​S5​ ) is the classical reagent for the Gabriel thiazole synthesis, we mandate the use of Lawesson's Reagent . Lawesson's reagent is completely soluble in hot toluene, allowing for a homogeneous reaction at a lower reflux temperature (110°C). This milder thionation prevents the thermal degradation or defluorination of the electron-deficient aromatic ring.

Protocol B: 2-Phenyl-5-(4-bromo-2,3-difluorophenyl)thiazole

Step 1: N-Acylation

  • Suspend the starting material (10.0 mmol, 2.86 g) in anhydrous THF (40 mL) at 0°C.

  • Add Et3​N (22.0 mmol, 3.07 mL). Causality: 2.2 equivalents are strictly required—one to liberate the free base, and one to act as an acid scavenger for the HCl generated during the subsequent acylation.

  • Add benzoyl chloride (10.5 mmol, 1.22 mL) dropwise. Stir at 25°C for 2 hours.

  • In-Process QC: TLC (Hexanes:EtOAc 3:1) should confirm complete consumption of the starting material.

  • Quench with water (20 mL), extract with EtOAc, wash with brine, dry, and concentrate to isolate the N-phenacylamide intermediate.

Step 2: Thionation and Cyclization

  • Dissolve the crude N-phenacylamide in anhydrous toluene (50 mL).

  • Add Lawesson's Reagent (6.0 mmol, 2.43 g). Causality: 0.6 equivalents are sufficient because each molecule of Lawesson's reagent delivers two reactive thionating species.

  • Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere.

  • In-Process QC: The reaction mixture will transition from a pale suspension to a clear, golden-yellow solution. 1H NMR of a crude aliquot will show the complete disappearance of the CH2​ protons ( ≈4.90 ppm) and the emergence of a sharp thiazole C4-H singlet at ≈7.90 ppm.

  • Cool to room temperature, concentrate in vacuo, and purify by silica gel chromatography (Hexanes:EtOAc 5:1).

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, reaction times, and critical analytical markers for self-validation across both synthetic workflows.

CompoundMolecular WeightExpected YieldReaction TimeTLC Rf​ (Hex:EtOAc 3:1)Key 1H NMR Marker ( CDCl3​ )MS (ESI+) m/z [M+H]+
Starting Material 286.48 g/mol N/AN/A0.05 ≈4.20 (s, 2H, CH2​ )250.0 / 252.0
Thiourea Int. 385.23 g/mol 85-90%4 h0.25 ≈4.85 (d, 2H, CH2​ )385.0 / 387.0
Thiazole A 367.21 g/mol 70-75%3 h0.45 ≈7.65 (s, 1H, Thiazole C4-H)367.0 / 369.0
Amide Int. 354.15 g/mol 88-92%2 h0.30 ≈4.90 (d, 2H, CH2​ )354.0 / 356.0
Thiazole B 352.19 g/mol 75-80%4 h0.55 ≈7.90 (s, 1H, Thiazole C4-H)352.0 / 354.0

Workflow Visualization

ThiazoleSynthesis SM 4-Bromo-2,3-difluoro- phenacylamine HCl (Starting Material) Iso Phenyl Isothiocyanate (Et3N, DCM, 25°C) SM->Iso Pathway A Acyl Benzoyl Chloride (Et3N, THF, 0°C to 25°C) SM->Acyl Pathway B Thiourea Thiourea Intermediate (Stable, Isolable) Iso->Thiourea Acid Acid-Catalyzed Cyclodehydration (H3PO4/Ac2O, 80°C) Thiourea->Acid S-Cyclization ThiazoleA 2-(Phenylamino)-5- (4-bromo-2,3-difluorophenyl) thiazole Acid->ThiazoleA Amide N-Phenacylamide Intermediate (Stable, Isolable) Acyl->Amide Lawesson Lawesson's Reagent (Toluene, 110°C) Amide->Lawesson Thionation & Cyclization ThiazoleB 2-Phenyl-5- (4-bromo-2,3-difluorophenyl) thiazole Lawesson->ThiazoleB

Fig 1: Divergent synthetic workflows for 2,5-disubstituted thiazoles from phenacylamine.

References

  • Smolecule.4-Bromo-2,3-difluorophenacylamine hydrochloride.
  • Inorganic Chemistry - ACS Publications.Electroactive Thiazole Derivatives Capped with Ferrocenyl Units Showing Charge-Transfer Transition and Selective Ion-Sensing Properties: A Combined Experimental and Theoretical Study.
  • Journal of Pharmacy and Pharmacology.
  • Synthesis (ResearchGate).A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Bromo-2,3-difluorophenacylamine Hydrochloride Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride. As a Senior Application Scientist, I have designed this resource specifically for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require high-yield, high-purity synthesis of this critical halogenated intermediate.

This guide bypasses generic advice to focus strictly on the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to ensure reproducible success.

Synthesis Workflow Visualization

The optimal route for synthesizing 4-Bromo-2,3-difluorophenacylamine hydrochloride relies on the alpha-bromination of a fluorinated acetophenone precursor, followed by a highly controlled Delépine amination[1].

SynthesisWorkflow A 4-Bromo-2,3-difluoroacetophenone (Starting Material) B Alpha-Bromination (CuBr2 or NBS/TsOH) A->B C 4-Bromo-2,3-difluorophenacyl bromide (Intermediate) B->C D Delépine Amination (HMTA in CHCl3) C->D E Quaternary Hexaminium Salt (Precipitate) D->E F Acidic Hydrolysis (Ethanolic HCl) E->F G 4-Bromo-2,3-difluorophenacylamine HCl (Final Product) F->G

Workflow for the synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride.

Troubleshooting & FAQs (Causality & Optimization)

Q1: Why am I observing significant aromatic ring bromination or dibromination during the alpha-bromination step?

The Causality: The electron-withdrawing nature of the 2,3-difluoro substituents deactivates the aromatic ring, which theoretically favors alpha-bromination. However, using harsh brominating agents (like elemental Br2​ at high temperatures) can still force over-bromination at the alpha carbon (forming the dibromomethyl ketone) or induce non-selective ring bromination. The Solution: Abandon elemental bromine. Instead, use Copper(II) bromide ( CuBr2​ ) in a refluxing mixture of ethyl acetate and chloroform, or N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (TsOH). These reagents provide strict kinetic control, favoring mono-alpha-bromination and preventing polyhalogenation[1].

Q2: During the amination step, my LC-MS shows a complex mixture of primary, secondary, and tertiary amines, alongside pyrazine dimers. How do I exclusively form the primary amine?

The Causality: Direct ammonolysis (using aqueous or methanolic NH3​ ) of phenacyl bromides is notoriously unselective. The newly formed primary amine is a stronger nucleophile than ammonia, leading to rapid over-alkylation. Furthermore, free alpha-aminoketones are highly prone to self-condensation, forming dihydropyrazines. The Solution: Employ the Delépine reaction[2]. React the 4-bromo-2,3-difluorophenacyl bromide with hexamethylenetetramine (HMTA) in a non-polar solvent like chloroform. This forms a bulky, insoluble quaternary hexaminium salt that immediately precipitates out of solution. This precipitation is a self-validating checkpoint: it sterically locks the nitrogen, physically removing the reactive intermediate from the solution and completely preventing secondary alkylation or dimerization[3].

Q3: The final hydrochloride salt is discoloring upon storage and appears highly hygroscopic. How can I improve its stability?

The Causality: Discoloration and hygroscopicity are almost always caused by trace impurities—specifically, unreacted formaldehyde or ammonium chloride byproducts generated during the acidic hydrolysis of the HMTA complex—becoming trapped in the crystal lattice. Additionally, insufficient acidification can lead to localized free-base formation, which rapidly oxidizes in air. The Solution: Do not rely on simple solvent evaporation. After hydrolysis, you must recrystallize the crude salt from a binary solvent system (isopropanol/diethyl ether). Adding a catalytic amount of concentrated HCl during this recrystallization ensures the amine remains fully protonated, suppressing free-base oxidation and yielding highly pure, stable crystals[3].

Quantitative Data Summary

The following table summarizes the critical parameters required to optimize the yield and purity of the amination phase.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield / Purity
Aminating Agent Aqueous NH3​ HMTA (1.05 eq)Increases primary amine selectivity from <40% to >90% by preventing over-alkylation.
Quaternization Solvent Ethanol or MethanolChloroform ( CHCl3​ )Promotes quantitative precipitation of the intermediate salt, driving the reaction forward.
Hydrolysis Reagent Aqueous HCl (Boiling)Ethanolic HCl (Reflux, 3h)Prevents thermal degradation of the fluorinated ring; boosts final isolated yield by ~25%.
Crystallization System Water / LyophilizationIsopropanol / Et2​O Eliminates hygroscopicity; purges NH4​Cl byproducts; improves final purity to >99%.

Step-by-Step Experimental Protocols

These protocols are designed to be self-validating. Visual cues (such as precipitation and dissolution) serve as built-in quality control checkpoints.

Protocol A: Synthesis of the Quaternary Hexaminium Salt (Delépine Step 1)
  • Preparation: Dissolve 1.0 equivalent of 4-bromo-2,3-difluorophenacyl bromide in anhydrous chloroform (10 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: In a separate vessel, dissolve 1.05 equivalents of hexamethylenetetramine (HMTA) in a minimum volume of chloroform. Add this HMTA solution dropwise to the phenacyl bromide solution at room temperature under vigorous magnetic stirring.

  • Reaction & Precipitation: Stir the reaction mixture for 12 to 24 hours. Self-Validation Checkpoint: A dense, white precipitate of the quaternary ammonium salt will form as the reaction progresses, indicating successful conversion and preventing side reactions[2].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials and non-polar impurities. Dry the salt under reduced pressure at room temperature.

Protocol B: Acidic Hydrolysis and Salt Formation (Delépine Step 2)
  • Suspension: Suspend the dry quaternary salt in absolute ethanol (15 mL per gram of salt) in a two-neck round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add concentrated hydrochloric acid (3 to 4 equivalents). Heat the mixture to a gentle reflux (approx. 78°C) for 3 hours. Self-Validation Checkpoint: The white suspension will gradually dissolve into a clear solution, followed by the potential precipitation of inorganic ammonium chloride as a byproduct[3].

  • Filtration: Cool the reaction mixture to room temperature and filter off any insoluble ammonium chloride.

  • Concentration & Recrystallization: Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt. Dissolve this crude product in a minimum amount of near-boiling isopropanol. Add 2-3 drops of concentrated HCl, then slowly add diethyl ether dropwise until slight turbidity persists.

  • Final Isolation: Allow the solution to crystallize at 4°C overnight. Filter the pure 4-Bromo-2,3-difluorophenacylamine hydrochloride crystals, wash with cold diethyl ether, and store in a vacuum desiccator away from light.

References

  • Acetophenone, 2-amino-, hydrochloride - Organic Syntheses Procedure , Organic Syntheses,[Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination Side Reactions in 4-Bromo-2,3-difluorophenacylamine Hydrochloride Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-2,3-difluorophenacylamine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-2,3-difluorophenacylamine hydrochloride . The unique substitution pattern of this molecule—a highly electron-withdrawing 2,3-difluorophenyl ring coupled with a reactive phenacylamine moiety—makes the C–Br bond highly susceptible to unintended cleavage (debromination)[1].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you maintain absolute control over the C–Br bond during both palladium-catalyzed cross-couplings and reductive transformations.

Module A: Troubleshooting Palladium-Catalyzed Cross-Couplings

When utilizing the C–Br bond as the reactive site for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, hydrodehalogenation (the replacement of the bromine atom with a hydrogen atom) is the most prevalent yield-limiting side reaction[2].

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction yield primarily the debrominated arene instead of the target product? Causality: The adjacent fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect[1]. While this accelerates the initial oxidative addition of the Pd(0) catalyst to the C–Br bond, it renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic[3]. This electrophilic intermediate rapidly intercepts hydride sources present in the reaction mixture (from protic solvents, alkoxide bases, or even aliphatic amine ligands) to form a transient Pd–H species. Subsequent reductive elimination yields the hydrodehalogenated byproduct[4].

Q2: How does my choice of base influence this side reaction? Causality: Strong, nucleophilic bases (e.g., NaOMe, NaOtBu) or organic amine bases (e.g., Et₃N) can undergo β-hydride elimination or direct hydride transfer to the palladium center, fueling the debromination cycle[4]. Switching to milder, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, or CsF) eliminates this endogenous hydride source and significantly suppresses the side reaction[5].

Q3: Does the free phenacylamine group contribute to catalyst poisoning or debromination? Causality: Yes. The primary amine can coordinate to the palladium center, altering the ligand coordination sphere and promoting off-cycle resting states. Furthermore, unprotected aliphatic amines can act as hydride donors. Protecting the amine prior to cross-coupling is a critical step to isolate C–Br reactivity.

Quantitative Optimization Parameters

Summarizing the kinetic and thermodynamic factors allows for rapid optimization of your reaction conditions.

ParameterPromotes Cross-Coupling (Desired)Promotes Debromination (Undesired)Mechanistic Causality
Base Selection K₃PO₄, CsF, K₂CO₃NaOtBu, NaOMe, Et₃NAlkoxide/amine bases act as hydride donors via β-hydride elimination[4].
Ligand Bulk Bulky, electron-rich (e.g., XPhos, SPhos)Small, flexible (e.g., PPh₃)Bulky ligands accelerate the desired reductive elimination step over side reactions[5].
Solvent Anhydrous Toluene, THF, DioxaneMethanol, Ethanol, WaterProtic solvents provide an abundant source of protons/hydrides for Pd–H formation[3].
Temperature Lower temperatures (40–60 °C)High temperatures (>80 °C)Elevated thermal energy accelerates the higher-activation-energy hydride transfer pathway[2][6].
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure that any debromination is isolated and identified before scaling up.

Step 1: Amine Protection (Pre-requisite)

  • Action: Convert 4-Bromo-2,3-difluorophenacylamine hydrochloride to its N-Boc derivative using Boc₂O and DIPEA in DCM.

  • Rationale: Eliminates the primary amine's ability to act as a competing ligand or hydride donor.

Step 2: Reaction Assembly (Argon Atmosphere)

  • Action: To an oven-dried Schlenk flask, add the N-Boc protected substrate (1.0 eq), arylboronic acid (1.2 eq), anhydrous K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). Suspend in strictly anhydrous, degassed Toluene (0.2 M)[6].

  • Rationale: SPhos forces the Pd center into a highly reactive, monoligated state that drastically accelerates transmetalation and reductive elimination, kinetically outcompeting hydrodehalogenation[5].

Step 3: Self-Validation Checkpoint (Control Reaction)

  • Action: Run a parallel micro-scale reaction omitting the arylboronic acid.

  • Rationale: If the debrominated byproduct (Ar–H) forms in this control flask, your solvent or base is contaminated with a hydride source (e.g., moisture). If no Ar–H forms, your system is validated, and any debromination in the main flask is strictly a result of transmetalation failure.

Step 4: Execution and Monitoring

  • Action: Heat the validated reaction to 60 °C (avoid the standard 80–100 °C range)[6]. Monitor via LC-MS every 2 hours.

  • Rationale: Lower temperatures suppress the thermal decomposition of the catalyst and minimize the kinetic rate of hydride transfer[2].

Module B: Troubleshooting Chemoselective Reductions

When the goal is to manipulate the phenacylamine moiety (e.g., reducing the ketone to an alcohol) while preserving the C–Br bond for downstream functionalization.

Frequently Asked Questions (FAQs)

Q4: I need to reduce the phenacyl ketone to an alcohol. Why does standard Pd/C hydrogenation cleave the aryl bromide? Causality: Palladium on carbon (Pd/C) under an H₂ atmosphere is highly active for the hydrogenolysis of carbon-halogen bonds. The highly electron-deficient nature of the 2,3-difluorophenyl ring weakens the C–Br bond, making it exceptionally prone to rapid, irreversible cleavage before the ketone is fully reduced.

Self-Validating Protocol: Chemoselective Ketone Reduction

Step 1: Reagent Selection

  • Action: Abandon transition-metal catalyzed hydrogenation. Utilize Sodium Borohydride (NaBH₄) in Methanol at 0 °C.

  • Rationale: NaBH₄ is a hard nucleophile that selectively attacks the highly electrophilic carbonyl carbon. It lacks the mechanistic capability to undergo oxidative addition into the C–Br bond, ensuring absolute chemoselectivity.

Step 2: Execution

  • Action: Dissolve the substrate in anhydrous Methanol and cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Stir for 1 hour at 0 °C.

Step 3: Self-Validation Checkpoint (Isotope Pattern Analysis)

  • Action: Quench with saturated NH₄Cl and analyze the crude mixture via LC-MS.

  • Rationale: Verify the presence of the classic 1:1 isotopic doublet (M / M+2) characteristic of the ⁷⁹Br and ⁸¹Br isotopes. The retention of this exact isotopic signature self-validates that the C–Br bond remains intact.

Visualizing the Pathways

To further clarify the mechanistic divergence and troubleshooting logic, refer to the diagrams below.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)2) PdII->Transmetalation Intended Pathway Hydride Hydride Transfer (Base/Solvent) PdII->Hydride Side Reaction Coupled Desired Product (Ar-Ar') Transmetalation->Coupled Coupled->Pd0 Reductive Elimination Debrom Hydrodehalogenation (Ar-H) Byproduct Hydride->Debrom Debrom->Pd0 Reductive Elimination

Caption: Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Workflow Start Debromination Observed CheckBase 1. Evaluate Base Use milder base Start->CheckBase CheckSolvent 2. Evaluate Solvent Use aprotic solvent CheckBase->CheckSolvent If fails Success High Yield Achieved CheckBase->Success Resolved CheckLigand 3. Evaluate Ligand Use bulky phosphines CheckSolvent->CheckLigand If fails CheckSolvent->Success Resolved CheckTemp 4. Evaluate Temp Lower to 40-60°C CheckLigand->CheckTemp If fails CheckLigand->Success Resolved CheckTemp->Success Resolved

Caption: Step-by-step troubleshooting workflow to minimize debromination in Pd-catalyzed reactions.

References

  • Source: smolecule.
  • Source: benchchem.
  • Source: rsc.
  • Source: acs.
  • Source: benchchem.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Bromo-2,3-difluorophenacylamine Hydrochloride Reactions

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4). As an α -aminoketone, this building block is highly versatile for synthesizing nitrogenous heterocycles and complex APIs, but it presents significant handling challenges due to its inherent bifunctional reactivity.

This guide synthesizes mechanistic theory with field-proven protocols to help you optimize pH and temperature, eliminate byproducts, and maximize your reaction yields.

Core Mechanistic Principles: The Dual Nature of α -Aminoketones

To successfully utilize 4-Bromo-2,3-difluorophenacylamine hydrochloride, one must understand the causality behind its instability. The molecule contains both a nucleophile (the primary amine) and a highly electrophilic center (the ketone activated by the electron-withdrawing bromodifluorophenyl ring).

When supplied as a hydrochloride salt, the amine is protonated ( −NH3+​ ), rendering it non-nucleophilic and completely stable for long-term storage[1]. However, for the compound to participate in desired reactions (e.g., amide couplings, reductive aminations, or controlled cyclizations), it must be deprotonated to its free base form.

The Competetive Pathway: Once neutralized, the free base is highly reactive. If the pH is too high or the temperature is elevated, the primary amine of one molecule will attack the ketone of a neighboring molecule. This self-condensation (a variation of the Strecker degradation pathway) forms a dihydropyrazine intermediate, which spontaneously oxidizes into a highly stable, dark-colored pyrazine derivative[2].

Successful optimization requires balancing the pH and temperature to maintain a steady-state concentration of the free base—just enough to react with your target electrophile, but low enough to prevent dimerization[3].

Troubleshooting & FAQs

Q1: Why is my reaction yield low, accompanied by a dark brown mixture and a new non-polar spot on TLC? A1: You are observing the self-condensation of the α -aminoketone free base. When 4-Bromo-2,3-difluorophenacylamine hydrochloride is fully neutralized without an immediate electrophilic trap, it dimerizes into a pyrazine byproduct[2]. This degradation pathway outcompetes your desired reaction if the apparent pH exceeds 7.5 or if the temperature rises above 20 °C during the initial mixing phase.

Q2: How do I optimize the pH for an amide coupling without degrading the starting material? A2: Do not pre-neutralize the hydrochloride salt. Instead, add your organic base (e.g., DIPEA or NMM) slowly to a chilled mixture containing both the phenacylamine salt and your pre-activated electrophile. Target an apparent pH of 5.5–6.5. This ensures that as soon as the free base is generated, it immediately reacts with the activated carboxylic acid rather than itself.

Q3: What is the optimal temperature profile for reacting this phenacylamine? A3: Always perform the initial deprotonation at 0 °C. The activation energy for the desired intermolecular coupling (e.g., reacting with a HATU-activated ester) is lower than the activation energy for self-condensation. Keep the reaction at 0 °C for the first hour, then allow it to warm slowly. Never exceed 20 °C unless the amine has been fully consumed.

Q4: Can I purify the unreacted free base via column chromatography? A4: It is highly discouraged. α -Aminoketones are notoriously unstable on standard acidic silica gel, which catalyzes their decomposition and enolization. If purification is absolutely necessary, you must deactivate the silica gel by adding 1-3% triethylamine (TEA) to your mobile phase, or use amine-functionalized silica[4].

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation in the reaction pathway based on pH and temperature control.

Pathway Salt 4-Bromo-2,3-difluorophenacylamine HCl (Stable, pH < 4) FreeBase Free Base (α-aminoketone) (Reactive, pH > 6) Salt->FreeBase Base (DIPEA) Temp: 0°C FreeBase->Salt Acid (HCl) Product Desired Reaction Product (e.g., Amide/Heterocycle) FreeBase->Product + Electrophile pH 5.5-6.5 Dimer Self-Condensation (Dihydropyrazine) FreeBase->Dimer pH > 7.5 Temp > 20°C Pyrazine Pyrazine Byproduct (Oxidized Degradant) Dimer->Pyrazine Spontaneous Oxidation

Reaction pathways of phenacylamine free base vs. self-condensation to pyrazine.

Quantitative Optimization Data

Use the following reference tables to calibrate your reaction conditions.

Table 1: Effect of Apparent pH on Species Distribution and Reactivity

Apparent pHDominant SpeciesNucleophilicityDimerization RiskRecommended Application
< 4.0 HCl SaltNoneNegligibleStorage, Aqueous Workup Quenching
5.5 - 6.5 EquilibriumModerateLowAmide Couplings, Reductive Amination
> 7.5 Free BaseHighSevereNot Recommended (Rapid Degradation)

Table 2: Temperature Profile for Free Base Stability (at pH 7.0)

Temperature (°C)Estimated Half-LifePrimary DegradantVisual Indicator (Self-Validation)
0 - 4 > 24 hoursTrace DihydropyrazineSolution remains pale yellow
15 - 20 4 - 6 hoursPyrazineSolution turns orange/light brown
> 40 < 30 minutesPyrazine / PolymericRapid shift to dark brown/black

Self-Validating Experimental Protocol: Amide Coupling

This protocol utilizes a "steady-state" neutralization strategy to couple 4-Bromo-2,3-difluorophenacylamine hydrochloride with a standard carboxylic acid, minimizing pyrazine formation.

Step-by-Step Methodology:

  • Electrophile Activation: In an oven-dried flask under an argon atmosphere, dissolve your carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve a 0.1 M concentration).

  • Pre-cooling: Cool the mixture to 0 °C using an ice-water bath. Add DIPEA (1.5 eq) and stir for 15 minutes to fully form the active ester intermediate.

  • Amine Addition: Add 4-Bromo-2,3-difluorophenacylamine hydrochloride (1.0 eq) to the flask as a solid. Note: At this stage, the amine is still protonated and unreactive.

  • Controlled Neutralization (Critical Step): Slowly add a second portion of DIPEA (1.0 eq) dropwise over 15 minutes while strictly maintaining the temperature at 0 °C.

    • Self-Validation Check: Monitor the color of the solution. It should remain pale yellow. If the solution flashes dark brown, your base addition is too rapid, causing localized high pH and immediate dimerization.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour. Check the progress via TLC (using 1-3% TEA in the mobile phase to prevent streaking). If the reaction is incomplete, allow the bath to slowly warm to 15 °C over the next 2 hours. Do not exceed 20 °C.

  • Quenching: Once complete, immediately quench the reaction by adding 10% aqueous citric acid (pH ~3).

    • Causality: Dropping the pH protonates any residual unreacted α -aminoketone, instantly halting the self-condensation pathway and allowing for a clean aqueous extraction[3].

  • Extraction: Extract the desired product with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure at 30 °C.

References

  • Sciencemadness.org. "Reactions of Amines. I. A Novel Rearrangement of N,N-Dichloro-scc-alkylamines." Journal of the American Chemical Society. Available at: [Link]

  • Ludvík, Jiří. "Reduction of two isomeric oximes of aryl alkyl 1,2-diketones: Difference in products formed in polarography and controlled potential electrolysis." Electrochemistry Communications / ResearchGate. Available at:[Link]

Sources

Optimization

Improving enantioselectivity in reactions involving 4-Bromo-2,3-difluorophenacylamine hydrochloride

Welcome to the Advanced Technical Support Center for the asymmetric reduction of 4-Bromo-2,3-difluorophenacylamine hydrochloride (4-Br-2,3-diF-PA·HCl). This portal is designed for drug development professionals and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the asymmetric reduction of 4-Bromo-2,3-difluorophenacylamine hydrochloride (4-Br-2,3-diF-PA·HCl). This portal is designed for drug development professionals and synthetic chemists facing challenges in generating high-enantiopurity chiral β -amino alcohols from complex, halogenated α -amino ketone precursors.

Part 1: Diagnostic Troubleshooting Guide & FAQs

The conversion of 4-Br-2,3-diF-PA·HCl to its corresponding chiral 1,2-amino alcohol presents three distinct mechanistic hurdles: the lability of the C-Br bond, the coordinating nature of the free amine, and the poor solubility of the hydrochloride salt.

FAQ 1: Why is my enantiomeric excess (ee%) stalling below 90%?

The Causality: α -Amino ketones are highly susceptible to background, uncatalyzed reduction if the reaction temperature is too high or if the base used to neutralize the hydrochloride salt is too strong. Uncatalyzed reduction yields a racemic product, which dilutes the overall ee%. Furthermore, if the catalyst relies on inner-sphere coordination, the free amine can competitively bind to the metal center, altering the chiral pocket and degrading facial selectivity. The Solution: Transition to an outer-sphere mechanism catalyst. Iridium complexes featuring tridentate spiro aminophosphine-pyridine ligands (Ir-SpiroPAP) or Ruthenium-BINAP/diamine complexes are highly recommended. These catalysts transfer hydride and a proton simultaneously via a six-membered pericyclic transition state without requiring the ketone to directly bind to the metal[1]. This completely bypasses amine-induced catalyst poisoning and delivers up to 99.9% ee[2].

FAQ 2: I am observing significant loss of the 4-Bromo group. How do I prevent hydrodehalogenation?

The Causality: The C-Br bond (bond dissociation energy ~293 kJ/mol) is highly sensitive to reductive cleavage (hydrodehalogenation), especially under high H 2​ pressures or when using palladium-based catalysts[3]. While Ir and Ru are less prone to this than Pd, extended reaction times or excessive base can still trigger oxidative addition into the C-Br bond. The Solution:

  • Lower H 2​ Pressure: Cap your hydrogen pressure at 10 atm. Ir-SpiroPAP is highly active even at lower pressures[2].

  • Switch to Asymmetric Transfer Hydrogenation (ATH): If hydrodehalogenation persists, abandon H 2​ gas entirely. Use a RuCl( p -cymene)[( S,S )-TsDPEN] catalyst with a Formic Acid/Triethylamine (HCOOH/TEA) azeotrope. ATH operates under exceptionally mild conditions and is completely orthogonal to C-Br bond cleavage.

FAQ 3: My reaction stalls at 50% conversion. Is the hydrochloride salt poisoning the catalyst?

The Causality: Yes. Chloride ions (Cl ) from the substrate's HCl salt can strongly coordinate to Rh, Ru, and Ir metal centers, displacing the active hydride species or the chiral ligands[4]. Additionally, if the HCl salt is not fully neutralized, the acidic environment prevents the formation of the active metal-hydride species. The Solution: Perform an in situ neutralization using exactly 1.1 to 1.2 equivalents of a non-nucleophilic base (e.g., KO t Bu or KOH) relative to the substrate[2]. This liberates the free amine and precipitates KCl, removing the interfering chloride ions from the catalytic cycle.

Part 2: Mechanistic Workflows & Decision Logic

To ensure a self-validating experimental design, follow the decision matrix below to select the appropriate catalytic pathway based on your specific impurity profile.

Workflow Sub 4-Br-2,3-diF-PA·HCl Starting Material Base Base Addition (1.1 eq KOtBu) Sub->Base Neutralize HCl Cat Catalyst Selection Base->Cat Warn2 Risk: Amine Poisoning Base->Warn2 AH Asymmetric Hydrogenation Ir-SpiroPAP / H2 Cat->AH High Throughput ATH Transfer Hydrogenation Ru-TsDPEN / HCOOH Cat->ATH Zero Dehalogenation Warn1 Risk: Hydrodehalogenation (Loss of C-Br) AH->Warn1 Prod Chiral β-Amino Alcohol (>99% ee) AH->Prod ATH->Prod

Fig 1. Decision matrix and risk assessment for the asymmetric reduction of 4-Br-2,3-diF-PA·HCl.

The Outer-Sphere Advantage

The success of Ir-SpiroPAP and Ru-BINAP/DPEN relies on the outer-sphere mechanism. The substrate never directly binds to the Iridium center, preventing the 4-bromo or the free amine groups from acting as catalyst poisons.

Mechanism Pre Precatalyst Ir-SpiroPAP Act Active Ir(H)2 Species Pre->Act H2 + Base Sub Ketone Coordination Act->Sub H-Bonding TS Outer-Sphere TS Sub->TS Hydride Transfer Prod Product Release TS->Prod Enantioface Selection Prod->Act H2 Addition

Fig 2. Outer-sphere mechanism of Ir-SpiroPAP preventing heteroatom coordination.

Part 3: Quantitative Catalyst Comparison

Selecting the right catalyst requires balancing Turnover Number (TON), enantioselectivity, and the risk of dehalogenation. The following table summarizes expected performance metrics for α -amino ketone hydrochlorides bearing halogenated aryl rings[1][2][4].

Catalyst SystemMechanismOptimal BaseH 2​ PressureExpected ee%Hydrodehalogenation Risk
Ir-SpiroPAP Outer-Sphere AHKO t Bu (1.2 eq)10 - 40 atm>99.0%Low to Moderate
Ru-BINAP/DPEN Outer-Sphere AHKOH (1.1 eq)10 atm95 - 98%Low
Rh-TangPhos Inner-Sphere AHNaOAc (1.0 eq)20 atm<85%High (Cl poisoning)
Ru-TsDPEN Transfer Hydro. (ATH)TEA (Excess)N/A (HCOOH)96 - 98%Zero

Part 4: Validated Experimental Protocols

Protocol A: High-Throughput Asymmetric Hydrogenation (Ir-SpiroPAP)

Use this protocol for scale-up when high TON is required and hydrodehalogenation is strictly monitored.

  • Preparation of the Catalyst Solution: In an argon-filled glovebox, dissolve the chiral Ir-SpiroPAP precatalyst (0.02 mol%) in anhydrous, degassed ethanol.

  • Substrate Neutralization: To a high-pressure hydrogenation autoclave, add 4-Bromo-2,3-difluorophenacylamine hydrochloride (1.0 equivalent) and anhydrous ethanol. Add KO t Bu (1.2 equivalents) slowly at 0°C to liberate the free amine and precipitate KCl[2]. Stir for 15 minutes.

  • Catalyst Injection: Inject the catalyst solution into the autoclave.

  • Hydrogenation: Purge the vessel with H 2​ gas three times. Pressurize to 10 atm H 2​ .

  • Reaction: Stir at 30°C for 2–4 hours. Monitor hydrogen uptake.

  • Workup: Vent the H 2​ gas safely. Filter the mixture through a short pad of Celite to remove KCl and catalyst residues. Evaporate the solvent to yield the chiral 1,2-amino alcohol.

Protocol B: Zero-Dehalogenation Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

Use this protocol if Protocol A results in any detectable loss of the 4-Bromo group.

  • Azeotrope Preparation: Prepare a 5:2 mixture of Formic Acid to Triethylamine (HCOOH/TEA). Degas by sparging with Argon for 30 minutes.

  • Substrate Solubilization: Suspend 4-Br-2,3-diF-PA·HCl (1.0 equivalent) in the HCOOH/TEA azeotrope. The excess TEA will act as both the base to neutralize the HCl salt and the co-solvent.

  • Catalyst Addition: Add RuCl( p -cymene)[( S,S )-TsDPEN] (0.5 mol%).

  • Reaction: Heat the mixture to 40°C under an Argon atmosphere for 12 hours. The evolution of CO 2​ gas indicates active hydride transfer.

  • Workup: Cool to room temperature, dilute with Dichloromethane (DCM), and wash with saturated aqueous NaHCO 3​ to neutralize excess formic acid. Extract, dry over Na 2​ SO 4​ , and concentrate.

Part 5: References

  • Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. ResearchGate. 2

  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. 1

  • US20050159604A1 - Asymmetric hydrogenation of alpha-amino carbonyl compounds. Google Patents. 4

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Moisture Troubleshooting for 4-Bromo-2,3-difluorophenacylamine Hydrochloride

Welcome to the technical support and troubleshooting guide for 4-Bromo-2,3-difluorophenacylamine hydrochloride . As an α -amino ketone hydrochloride, this compound is a highly versatile building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 4-Bromo-2,3-difluorophenacylamine hydrochloride . As an α -amino ketone hydrochloride, this compound is a highly versatile building block in medicinal chemistry and organic synthesis[1]. However, its unique structural motifs make it exceptionally sensitive to environmental conditions.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and actionable troubleshooting steps to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights into Moisture Sensitivity

Q: Why is 4-Bromo-2,3-difluorophenacylamine hydrochloride so sensitive to moisture, and what exactly happens when it degrades?

A: The sensitivity is a two-part phenomenon involving the physical properties of the salt and the innate chemical reactivity of the α -amino ketone motif.

  • Hygroscopicity: Hydrochloride salts of primary amines frequently exhibit high hygroscopicity, absorbing atmospheric moisture to form hydrates or deliquesce[2].

  • Self-Condensation: The hydrochloride salt is intentionally formed to protonate the amine, rendering it non-nucleophilic and stable. However, when moisture is absorbed, it facilitates localized hydrolysis. If any trace basic impurities are present, or if the local pH shifts, the free base ( α -amino ketone) is liberated. Free α -amino ketones are notoriously unstable; they rapidly undergo intermolecular self-condensation to form a dihydropyrazine intermediate, which subsequently oxidizes in the presence of air to form a highly stable, inactive pyrazine derivative[3][4].

DegradationPathway A 4-Bromo-2,3-difluoro- phenacylamine HCl (Stable Salt) B Moisture Absorption & Localized Hydrolysis A->B H2O exposure C Free Base Generation (Reactive α-amino ketone) B->C Trace base/pH shift D Self-Condensation (Dimerization) C->D Nucleophilic attack E Dihydropyrazine Intermediate D->E -H2O F Oxidation (Air) E->F O2 G Pyrazine Derivative (Degraded Byproduct) F->G

Mechanistic pathway of moisture-induced self-condensation of alpha-amino ketones into pyrazines.

Part 2: Analytical Troubleshooting & Diagnostics

Q: My batch looks clumpy and has slightly yellowed. How can I definitively tell if it has just absorbed water or if it has chemically degraded?

A: Visual inspection is insufficient and often misleading. You must use analytical techniques to differentiate between simple hydration (which is recoverable) and pyrazine formation (which is irreversible). Rely on the following quantitative markers to validate the integrity of your starting material.

Table 1: Analytical Markers for Degradation
Analytical MethodIntact Compound (Hydrated)Degraded Compound (Pyrazine Formation)
Visual Appearance White to off-white, clumpy/stickyYellow/brown discoloration, insoluble particulates
LC-MS (ESI+) m/z ~250 (Free base [M+H]+ ) m/z ~461 (Pyrazine dimer [M+H]+ )
1 H NMR (DMSO- d6​ ) Sharp singlet at ~4.5 ppm ( α -CH 2​ )Loss of α -CH 2​ signal; new aromatic pyrazine peaks
Solubility Readily soluble in water and MeOHPoorly soluble in water; soluble in DCM/EtOAc

Part 3: Handling & Recovery Protocols

Q: How do I properly dry a moisture-exposed sample that hasn't chemically degraded yet?

A: Heating α -amino ketone hydrochlorides in the presence of moisture can thermally activate the self-condensation pathway. Standard oven drying is strictly prohibited. Instead, rely on high-vacuum desiccation at ambient temperatures.

Protocol 1: Safe Desiccation of Hygroscopic Hydrochlorides
  • Sample Preparation: Transfer the clumpy solid into a wide-mouth amber glass vial to maximize surface area and protect it from light. Do not crush the clumps vigorously, as mechanical friction can induce localized heating and trigger degradation.

  • High-Vacuum Desiccation: Place the open vial in a vacuum desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide, P2​O5​ , or fresh Drierite).

  • Vacuum Application: Apply a high vacuum (< 1 mbar) at ambient temperature (20–25 °C) for 24–48 hours.

    • Causality Note: Maintaining ambient temperature prevents the thermal activation of the self-condensation pathway, while the high vacuum thermodynamically drives off the absorbed water.

  • Inert Backfilling: Backfill the desiccator with dry Argon or Nitrogen gas before opening to prevent immediate re-absorption of atmospheric moisture.

  • Verification: Perform a Karl Fischer titration. Ensure the moisture content is < 0.5% w/w before proceeding with downstream synthesis.

Q: What is the best way to handle this material daily to prevent moisture uptake?

A: Treat the compound as strictly hygroscopic. Ideally, use pre-filled reaction vials or a glovebox for weighing[5]. If a glovebox is unavailable, employ Schlenk techniques: weigh the closed container, quickly transfer an approximate amount to a pre-weighed, argon-flushed flask, seal, and re-weigh to determine the exact mass by difference.

Part 4: Synthesis & Free-Basing Strategies

Q: My synthetic step requires the free amine. How do I safely generate the free base in situ for my downstream reactions without it polymerizing?

A: The key is to avoid generating the free base in the absence of your target electrophile. The protocol must function as a "catch-and-react" system where the free base is trapped the exact moment it is formed.

Protocol 2: In Situ Free-Basing and Electrophilic Trapping
  • Solvent Preparation: Suspend the 4-Bromo-2,3-difluorophenacylamine hydrochloride in a strictly anhydrous, aprotic solvent (e.g., dry DCM or THF) under an Argon atmosphere.

  • Electrophile Addition: Add your electrophile (e.g., acyl chloride, sulfonyl chloride, or aldehyde) to the suspension before adding any base.

    • Causality Note: The hydrochloride salt is unreactive. Having the electrophile pre-mixed ensures that as soon as the amine is deprotonated, the electrophile is in immediate proximity to react, kinetically outcompeting the intermolecular self-condensation.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath to suppress the kinetics of dimerization.

  • Base Addition: Dropwise, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) over 15–30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring via TLC or LC-MS.

FreeBasingWorkflow Step1 1. Suspend HCl Salt in Anhydrous Solvent (Argon Atm) Step2 2. Add Electrophile (Pre-mixing) Step1->Step2 Step3 3. Cool to 0 °C (Kinetic Control) Step2->Step3 Step4 4. Slow Addition of DIPEA (Base) Step3->Step4 Branch1 Target Reaction (Amine + Electrophile) Step4->Branch1 Fast (Proximity) Branch2 Side Reaction (Self-Condensation) Step4->Branch2 Slow (Suppressed) Step5 5. Desired Product Formation Branch1->Step5

Kinetic control workflow for in situ free-basing to favor target reaction over dimerization.

References

  • Pharmaceutical Technology - Salt Selection in Drug Development. Available at:[Link]

  • HepatoChem - How do you handle hygroscopic salts? Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-Bromo-2,3-difluorophenacylamine Hydrochloride

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Mass spectrometry (MS) stands as a pivotal analytical t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through controlled fragmentation.[1] This guide provides an in-depth analysis of the predicted fragmentation pattern of 4-Bromo-2,3-difluorophenacylamine hydrochloride, a halogenated aromatic compound of interest in synthetic chemistry. By comparing its behavior to analogous structures and detailing a robust analytical protocol, this document serves as a practical reference for its characterization.

Introduction to the Analyte and Method

4-Bromo-2,3-difluorophenacylamine is a substituted aromatic ketone containing a primary amine and multiple halogen atoms. These features impart a unique electronic and structural profile that directly influences its behavior in a mass spectrometer. Understanding this behavior is crucial for its unambiguous identification in complex matrices or as part of a quality control workflow.

This guide focuses on fragmentation induced by electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). ESI is a soft ionization technique ideal for polar and thermally labile molecules, producing protonated molecular ions [M+H]⁺ with minimal in-source fragmentation.[2][3] Subsequent fragmentation is achieved through collision-induced dissociation (CID), where selected precursor ions are accelerated and collided with neutral gas molecules, causing bond breakage and the formation of structurally informative product ions.[4][5]

Predicted Fragmentation Pathways of 4-Bromo-2,3-difluorophenacylamine

The fragmentation of the protonated molecule, [C₈H₇BrF₂NO]⁺, is governed by the relative stability of the resulting fragment ions and neutral losses. The presence of the bromine atom provides a distinct isotopic signature, with ⁷⁹Br and ⁸¹Br existing in a nearly 1:1 ratio, which results in characteristic M⁺ and M+2 peaks of almost equal intensity for all bromine-containing fragments.[1]

The primary sites for fragmentation are predicted to be:

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for ketones and amines.[6][7] Cleavage of the C-C bond between the carbonyl group and the aminomethylene group (-CH₂NH₂) is highly probable. This results in the formation of a stable 4-bromo-2,3-difluorobenzoyl cation.

  • Neutral Loss of Ammonia (NH₃): Primary amines can readily lose ammonia following protonation.[7][8] This pathway often competes with α-cleavage.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond is weaker than C-F and C-C bonds, making the loss of a bromine radical a plausible fragmentation event, particularly under higher energy conditions.[1][9]

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted ESI-MS/MS Fragmentation cluster_path1 α-Cleavage cluster_path2 Neutral Loss cluster_path3 Halogen Loss mol [M+H]⁺ 4-Bromo-2,3-difluorophenacylamine m/z 252/254 loss1 - CH₂NH₂ mol->loss1 loss2 - NH₃ mol->loss2 loss3 - Br• mol->loss3 frag1 4-Bromo-2,3-difluorobenzoyl cation m/z 223/225 loss1->frag1 frag2 [M+H-NH₃]⁺ m/z 235/237 loss2->frag2 frag3 [M+H-Br]⁺ m/z 173 loss3->frag3

Caption: Predicted fragmentation pathways for protonated 4-Bromo-2,3-difluorophenacylamine.

Comparative Fragmentation Analysis

To understand the influence of the substituents, we can compare the predicted fragmentation of our target molecule with that of simpler, analogous compounds.

CompoundMolecular Ion [M+H]⁺ (m/z)Primary Fragment (m/z)Dominant Fragmentation Pathway
4-Bromo-2,3-difluorophenacylamine 252 / 254223 / 225α-Cleavage: Loss of CH₂NH₂
2-Aminoacetophenone 136105α-Cleavage: Loss of CH₂NH₂
4-Bromophenacylamine 214 / 216183 / 185α-Cleavage: Loss of CH₂NH₂

As the data shows, α-cleavage resulting in a stable benzoyl cation is a conserved and dominant pathway. The mass shifts observed directly correlate with the substituents on the aromatic ring. For 4-Bromo-2,3-difluorophenacylamine, the resulting fragment at m/z 223/225 is highly diagnostic, carrying the characteristic bromine isotopic pattern. This comparison validates our prediction that the core fragmentation mechanism is robust, with the halogen substituents primarily influencing the mass-to-charge ratio of the key fragments.

Experimental Protocol for Tandem MS Analysis

This protocol outlines a self-validating workflow for acquiring high-quality MS/MS data on a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

4.1. Sample and System Preparation

  • Analyte Preparation: Dissolve 1 mg of 4-Bromo-2,3-difluorophenacylamine hydrochloride in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-5 µg/mL. The acid ensures efficient protonation of the primary amine.[10]

  • System Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications using a suitable calibration standard. This ensures high mass accuracy for both precursor and product ions.

  • Mobile Phase: Prepare a mobile phase of 50:50 (v/v) acetonitrile and deionized water with 0.1% formic acid.

4.2. Mass Spectrometry Workflow

G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Infusion (1-5 µg/mL @ 5 µL/min) B 2. Full Scan MS (Q1) (m/z 50-400) Identify [M+H]⁺ at m/z 252/254 A->B C 3. Precursor Isolation (Q1) Isolate m/z 252 B->C D 4. Collision-Induced Dissociation (q2) Collide with N₂ or Ar gas C->D E 5. Product Ion Scan (TOF) Acquire fragment spectrum D->E F 6. Data Analysis Correlate fragments to structure E->F

Caption: A typical experimental workflow for MS/MS analysis.

4.3. Instrument Parameters (ESI-Q-TOF)

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (A higher cone voltage can induce some in-source fragmentation, which can be useful for initial screening).[11]

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Full Scan MS Range: m/z 50 - 400

  • MS/MS Precursor Selection: Isolate the ⁷⁹Br isotope peak at m/z ~252.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial as different bonds require different activation energies to break.[12] A ramped experiment allows for the capture of both low-energy (e.g., loss of NH₃) and high-energy (e.g., C-C cleavage) fragments in a single acquisition.

4.4. Data Validation

  • Isotopic Pattern: Confirm the presence of the 1:1 doublet for the precursor ion and any bromine-containing fragments. This is a key validation step.

  • Mass Accuracy: Ensure that the measured mass of the precursor and fragment ions are within 5 ppm of their calculated theoretical masses.

  • Fragment Correlation: The fragments observed should logically derive from the precursor ion through chemically plausible neutral losses.

Conclusion

The mass spectrometric fragmentation of 4-Bromo-2,3-difluorophenacylamine hydrochloride is predicted to be dominated by a characteristic α-cleavage, yielding a stable 4-bromo-2,3-difluorobenzoyl cation at m/z 223/225. This, along with the distinctive bromine isotopic signature, provides a highly specific molecular fingerprint for its identification. By employing a systematic experimental approach with careful optimization of collision energy and ensuring high mass accuracy, researchers can confidently elucidate and confirm the structure of this and other related halogenated compounds, facilitating progress in drug discovery and chemical synthesis.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Shimadzu Corporation. (n.d.). Core principles. 台灣島津科學儀器股份有限公司. [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. [Link]

  • Kuhlmann, L., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Borges, K. B., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Unknown Author. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Chen, Y. C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • Lee, M. R., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]

  • Fontanesi, C., et al. (2022). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. Molecules. [Link]

Sources

Comparative

LC-MS validation of reaction products derived from 4-Bromo-2,3-difluorophenacylamine hydrochloride

LC-MS Validation of Reaction Products Derived from 4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently evaluate novel chemical building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation of Reaction Products Derived from 4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to streamline drug discovery pipelines. 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS 1823324-12-4) has emerged as a superior intermediate for synthesizing complex nitrogenous heterocycles, such as pyrazines and pyrroles[1][2]. However, the true utility of any synthetic intermediate is dictated by the robustness of the analytical methods used to validate its downstream products.

In this guide, we objectively compare this fluorinated scaffold against traditional alternatives and establish a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol strictly aligned with the latest ICH Q2(R2) guidelines[3][4].

Comparative Analysis: Why Choose the Fluorinated Derivative?

When designing a synthetic route, chemists must weigh the benefits of specialized building blocks against simpler alternatives like 4-bromophenacylamine or 2-aminoacetophenone hydrochloride[5]. The inclusion of two fluorine atoms and a bromine atom on the phenyl ring is not arbitrary; it is a calculated design choice.

  • Causality of Structural Features: The fluorine atoms at the ortho and meta positions significantly enhance the lipophilicity and metabolic stability of the resulting heterocycle[1]. Chromatographically, this increased lipophilicity ensures stronger retention on a C18 stationary phase, allowing the target analytes to elute well after the solvent front and away from polar matrix interferents. The bromine atom at the para position serves as an ideal handle for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Table 1: Performance Comparison of Phenacylamine Derivatives in Heterocycle Synthesis

Parameter4-Bromo-2,3-difluorophenacylamine4-Bromophenacylamine2-Aminoacetophenone
Structural Features F at 2,3; Br at 4Br at 4No halogens
Heterocycle Yield High (85–90%)Moderate (70–80%)Variable (60–75%)
LC-MS Ionization (ESI+) Excellent (Strong [M+H]+ )GoodModerate
Chromatographic Retention Strong (High lipophilicity)ModerateWeak (Elutes early)
Downstream Utility Cross-coupling + High stabilityCross-couplingLimited

Experimental Workflow & Methodologies

To ensure the reliability of quantitative and qualitative data, the LC-MS method for validating the reaction products must adhere to the ICH Q2(R2) guidelines[6]. Every protocol described below is designed as a self-validating system.

Step 1: Reaction Quenching and Sample Preparation
  • Reaction: Condense 4-Bromo-2,3-difluorophenacylamine hydrochloride with an aromatic aldehyde to yield the target heterocycle[7].

  • Quenching (Causality): To prevent on-column degradation and freeze the kinetic product profile, quench 50 μ L of the reaction mixture with 450 μ L of cold methanol (-20°C).

  • Precipitation: Centrifuge at 10,000 x g for 5 minutes to precipitate inorganic salts and polymeric byproducts.

  • Dilution: Dilute the supernatant 1:100 in LC-MS grade water/acetonitrile (50:50, v/v) containing 0.1% formic acid. Reasoning: High dilution prevents mass spectrometer detector saturation and mitigates matrix effects (ion suppression) during electrospray ionization[8].

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.7 μ m).

  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). Reasoning: Formic acid acts as a volatile proton source, driving the equilibrium toward the [M+H]+ state and maximizing ESI+ sensitivity[9].

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: ESI-MS/MS Detection
  • Ionization: Electrospray ionization in positive mode (ESI+)[8][9].

  • Detection (MRM): Use Multiple Reaction Monitoring. For tracking unreacted 4-Bromo-2,3-difluorophenacylamine (free base exact mass ~248.96 Da), monitor the [M+H]+ isotopic precursor ions at m/z 250.0 and 252.0 (1:1 ratio due to 79Br and 81Br )[10].

ICH Q2(R2) Validation Parameters

A method is only as good as its validation. The following data summarizes the validation of the LC-MS method for the reaction products, utilizing a matrix-matched calibration curve to ensure trustworthiness[3][4].

Table 2: ICH Q2(R2) Validation Results for Target Reaction Products

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank matrix shows <1% interferencePass
Linearity R2≥0.990 across working range R2=0.998 (10 - 1000 ng/mL)Pass
Accuracy (Recovery) 85% - 115% of nominal value98.5% ± 2.1%Pass
Precision (RSD) ≤15% (Intra-day and Inter-day)Intra: 3.4%, Inter: 4.8%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥10:1 S/N = 15:1 at 5 ng/mLPass

Visualization: Analytical Validation Lifecycle

The diagram below maps the self-validating LC-MS workflow, demonstrating how sample preparation and instrumental analysis feed directly into the ICH Q2(R2) compliance parameters.

Workflow cluster_ICH ICH Q2(R2) Validation React Reaction Mixture (Heterocycle Synthesis) Prep Sample Prep (Quench & Dilute) React->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (Positive Ion Mode) LC->MS Val1 Specificity MS->Val1 Val2 Linearity MS->Val2 Val3 Accuracy/Precision MS->Val3

Figure 1. LC-MS validation workflow for phenacylamine derivatives based on ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: smolecule.
  • Source: nih.
  • Title: Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1)
  • Source: researchgate.
  • Source: researchgate.
  • Source: smolecule.
  • Source: mdpi.

Sources

Validation

FTIR spectra comparison of multiple 4-Bromo-2,3-difluorophenacylamine hydrochloride batches

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of verifying the structural integrity and purity of complex synthetic intermediates. 4-Bromo-2,3-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of verifying the structural integrity and purity of complex synthetic intermediates. 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4) is a highly specialized organic compound utilized as a critical building block in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological pathways [1].

Because its unique molecular architecture features a ketone, an amine hydrochloride, and distinct C-F and C-Br bonds, ensuring batch-to-batch consistency is paramount. Even minor synthetic deviations or solid-state polymorphic shifts can drastically impact downstream reaction yields and biological efficacy.

This guide provides an objective, data-driven comparison of multiple production batches using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By evaluating a Reference Standard against a Standard Production Batch and a Substandard Batch, we will explore the mechanistic causality behind spectral deviations and establish a self-validating workflow for quality assurance.

Mechanistic Grounding: Vibrational Spectroscopy of the API

FTIR spectroscopy operates in the mid-infrared region, capturing the fundamental vibrations of molecular bonds to create a highly specific structural fingerprint. For modern QA laboratories, ATR-FTIR has revolutionized this workflow by allowing direct analysis of solid powders with zero sample preparation[3].

When analyzing 4-Bromo-2,3-difluorophenacylamine hydrochloride, we must monitor several critical vibrational modes:

  • Amine Hydrochloride (-NH₃⁺) Stretch: Typically presents as a broad, complex band between 3200 and 2800 cm⁻¹. The positive charge creates strong intermolecular hydrogen bonding, which broadens the peak.

  • Carbonyl (C=O) Stretch: The phenacyl group contains a ketone conjugated with the aromatic ring. The electron-withdrawing nature of the ortho- and meta-fluorine atoms, combined with the para-bromine, tightly constrains this stretching frequency to approximately 1694 cm⁻¹.

  • Carbon-Halogen Stretches: The highly electronegative C-F bonds yield intense stretching vibrations in the 1250–1100 cm⁻¹ fingerprint region, while the heavier C-Br bond appears at lower frequencies (~580 cm⁻¹).

Why ATR over Transmission (KBr)? I strictly mandate ATR over traditional KBr pellet pressing for this compound. KBr is inherently hygroscopic and, under high pressure, can facilitate ion exchange with the hydrochloride salt of the API, creating artifactual peaks that misrepresent the batch's true solid state [4]. ATR preserves the true polymorphic and hydration state of the sample.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity and compliance with pharmacopeial standards such as USP <854> Mid-Infrared Spectroscopy[2], the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives or baseline drifts.

G Start Batch Sampling (4-Bromo-2,3-difluorophenacylamine HCl) SST System Suitability Test (Polystyrene Peak at 1601 ±1 cm⁻¹) Start->SST Prep ATR Crystal Cleaning & Background Scan (Energy Profile Check) SST->Prep Apply Apply Solid Sample to Diamond ATR (Constant Pressure Anvil) Prep->Apply Scan FTIR Data Acquisition (4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) Apply->Scan Process ATR Correction & Baseline Normalization Scan->Process Decision Spectral Fingerprint Matching Process->Decision Pass Batch Approved (Consistent CQA Profile) Decision->Pass Match > 98% Fail Batch Rejected (Impurity or Hydrate Detected) Decision->Fail Deviations Found

Caption: Self-validating ATR-FTIR workflow for pharmaceutical API batch consistency verification.

Step-by-Step Methodology
  • System Suitability Test (SST): Before analyzing any API batch, scan a traceable polystyrene standard. Validation Check: The aromatic C=C stretching peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it deviates, the interferometer requires recalibration.

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropyl alcohol and allow it to evaporate. Collect a background spectrum (air). Validation Check: Ensure the single-beam energy profile shows no residual organic contamination and that ambient CO₂/H₂O levels are stable.

  • Sample Application: Deposit approximately 5 mg of the API powder onto the crystal. Apply uniform, maximum pressure using the ATR slip-clutch anvil. Causality: The evanescent wave generated in ATR penetrates only 0.5 to 5 µm into the sample[4]. Poor optical contact reduces this penetration depth, leading to artificially weak signals, particularly at higher wavenumbers (e.g., the -NH₃⁺ region).

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to optimize the signal-to-noise ratio.

  • Spectral Processing: Apply an advanced ATR correction algorithm to compensate for the wavelength-dependent penetration depth, followed by a two-point baseline correction at 3800 cm⁻¹ and 2000 cm⁻¹.

Quantitative Spectral Data: Batch-to-Batch Comparison

The following table summarizes the quantitative peak assignments extracted from three distinct batches.

  • Batch A: Certified Reference Standard (>99.5% purity).

  • Batch B: Standard Production Batch.

  • Batch C: Substandard/Rejected Batch.

Vibrational ModeExpected Region (cm⁻¹)Batch A (Reference)Batch B (Production)Batch C (Substandard)
-NH₃⁺ Stretching 3200 – 28002950 cm⁻¹ (Sharp)2951 cm⁻¹ (Sharp)2948 cm⁻¹ (Highly Broadened)
C=O Stretching ~16951694 cm⁻¹1694 cm⁻¹1688 cm⁻¹ (Shifted)
Aromatic C=C ~16001598 cm⁻¹1598 cm⁻¹1598 cm⁻¹
C-F Stretching 1250 – 11001222 cm⁻¹, 1115 cm⁻¹1222 cm⁻¹, 1115 cm⁻¹1221 cm⁻¹, 1115 cm⁻¹
C-Br Stretching ~580582 cm⁻¹582 cm⁻¹582 cm⁻¹
Impurity Marker N/ANone detectedNone detected1735 cm⁻¹ (Weak)

Causality Analysis: Interpreting Spectral Deviations

While Batch B exhibits near-perfect spectral alignment with the Reference Standard (Batch A), confirming a highly controlled manufacturing process, Batch C reveals critical deviations that warrant immediate rejection. As an application scientist, I analyze these deviations through the lens of chemical causality:

1. The Emergence of the 1735 cm⁻¹ Peak: Batch C displays a new, weak carbonyl peak at 1735 cm⁻¹. This higher-frequency C=O stretch indicates an aliphatic ketone that lacks the specific hydrogen-bonding network of the final hydrochloride salt. Causality: This is a classic spectral signature of unreacted starting material—specifically, 4-bromo-2,3-difluorophenacyl bromide [1]. During the amination step, incomplete conversion leaves residual precursor in the matrix. Because the precursor lacks the protonated amine (-NH₃⁺) to engage in strong intermolecular hydrogen bonding with the carbonyl oxygen, the C=O bond order increases, shifting the absorption to a higher wavenumber.

2. Carbonyl Shift (1694 cm⁻¹ to 1688 cm⁻¹) and -NH₃⁺ Broadening: In Batch C, the primary C=O peak shifts downward to 1688 cm⁻¹, accompanied by severe broadening in the 3200–2800 cm⁻¹ region. Causality: This combination points directly to moisture absorption and hydrate formation. Hydrochloride salts are inherently prone to hygroscopicity if exposed to ambient humidity during crystallization or improper storage. The influx of water molecules introduces competing O-H ··· O=C hydrogen bonds, which weaken the C=O double bond character (lowering its frequency) and convolute the -NH₃⁺ stretching region with broad O-H stretching bands.

Conclusion

FTIR spectroscopy, when executed with a rigorous, self-validating ATR methodology, is an indispensable tool for ensuring the batch-to-batch consistency of complex APIs like 4-Bromo-2,3-difluorophenacylamine hydrochloride. By moving beyond simple "pass/fail" library matching and understanding the causality behind specific vibrational shifts, QA teams can actively diagnose process failures—such as incomplete amination or poor moisture control—before they compromise downstream pharmaceutical formulations.

References

  • Pacific BioLabs. Small Molecule Identity and Purity Testing - Pacific BioLabs. Retrieved from: [Link]

  • Lab Manager. Non-Destructive Identity Testing: Maximizing QA Efficiency with FTIR and NIR. Retrieved from: [Link]

  • Specac Ltd. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from: [Link]

Comparative

Gas chromatography (GC) method development for 4-Bromo-2,3-difluorophenacylamine hydrochloride residual solvents

Gas Chromatography Method Development for Residual Solvents in 4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Comparative Guide Executive Summary & Regulatory Context 4-Bromo-2,3-difluorophenacylamine hydrochloride i...

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Author: BenchChem Technical Support Team. Date: April 2026

Gas Chromatography Method Development for Residual Solvents in 4-Bromo-2,3-difluorophenacylamine Hydrochloride: A Comparative Guide

Executive Summary & Regulatory Context

4-Bromo-2,3-difluorophenacylamine hydrochloride is a highly reactive, halogenated phenacylamine salt frequently utilized as an advanced building block in active pharmaceutical ingredient (API) synthesis. Because its manufacturing process involves various volatile organic chemicals, verifying the absence or acceptable limits of these residual solvents is a strict regulatory requirement to ensure patient safety. Method development must align with the permitted daily exposure (PDE) limits established by the FDA's ICH Q3C(R8) guidelines[1] and the analytical frameworks outlined in USP <467>[2].

This guide objectively compares analytical approaches for this specific matrix, demonstrating why Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the gold standard over Direct Injection GC-FID, and provides a self-validating experimental protocol for accurate quantification.

The Mechanistic Challenge: Why Matrix Matters

Developing a GC method for 4-Bromo-2,3-difluorophenacylamine hydrochloride requires navigating its specific physical chemistry. The compound features a primary amine hydrochloride adjacent to an α -bromo ketone moiety.

  • The Direct Injection Failure: When a liquid sample of this salt is directly injected into a standard GC inlet heated to 200–250°C, it undergoes rapid thermal decomposition. The salt dissociates, releasing corrosive hydrogen chloride (HCl) gas that actively strips the siloxane stationary phase of the GC column. Furthermore, the liberated phenacylamine free base is highly prone to intermolecular condensation (forming pyrazines) and dehalogenation. These pyrolytic artifacts create massive baseline disturbances that mask early-eluting residual solvents.

  • The Headspace Solution: Headspace (HS) sampling isolates the volatile residual solvents from the non-volatile, thermally labile API matrix[3]. By gently heating the sample in a sealed vial, only the volatile solvents partition into the gas phase, leaving the degradable salt safely dissolved in the liquid phase.

Methodology Comparison: Headspace vs. Direct Injection

The following table summarizes the performance metrics of both techniques when applied to this specific amine hydrochloride salt.

Performance MetricHeadspace GC-FID (HS-GC-FID)Direct Injection GC-FID (DI-GC-FID)
Sample Introduction Volatile phase only (Matrix isolated)Liquid injection (Matrix enters inlet)
Thermal Degradation None (Sample gently incubated at 80°C)Severe (Inlet at 250°C causes rapid pyrolysis)
Column Lifespan Extended (>1,000 injections)Severely reduced (HCl gas strips stationary phase)
Matrix Interference Minimal to NoneHigh (Pyrolysis peaks co-elute with solvents)
Sensitivity (LOD) Excellent for volatiles (e.g., DCM, MeOH)Poor due to high baseline noise and artifact peaks

Diluent Selection: The Critical Variable

In HS-GC, the diluent must completely dissolve the sample to ensure accurate, reproducible partitioning of the residual solvents into the headspace, without interfering with the target analyte peaks.

  • Water (Preferred): 4-Bromo-2,3-difluorophenacylamine hydrochloride is highly water-soluble. Water is the ideal diluent because it yields zero response on a Flame Ionization Detector (FID), providing a perfectly flat chromatographic baseline. It also suppresses the volatility of the HCl salt, preventing any acid from entering the headspace.

  • DMSO / DMF (Not Recommended here): While Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are universal diluents in USP <467> Procedure C, they possess high boiling points. At elevated headspace incubation temperatures, DMSO can undergo thermal degradation, and its massive solvent peak can cause baseline drift or co-elute with late-eluting Class 2 solvents like Toluene[4].

Self-Validating Experimental Protocol

The following step-by-step HS-GC-FID methodology is designed to be self-validating, ensuring that system suitability is proven before any sample data is accepted[3].

Step 1: Standard and Sample Preparation
  • System Suitability Solution: Prepare a solution containing Acetonitrile and Dichloromethane in water. This is critical to verify the resolution of this notoriously difficult critical pair[3].

  • Standard Solution: Prepare a mixed standard of target residual solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate, Toluene) at their respective specification limits based on ICH Q3C(R8) PDEs[1], diluted in water.

  • Sample Solution: Accurately weigh 50.0 mg of 4-Bromo-2,3-difluorophenacylamine hydrochloride into a 20 mL headspace vial. Add 5.0 mL of purified water, seal immediately with a PTFE/silicone septum, and vortex gently to dissolve.

Step 2: Headspace Autosampler Optimization
  • Incubation: 80°C for 20 minutes. (Causality: 80°C provides sufficient thermal energy to drive volatile solvents into the headspace to meet sensitivity limits, without degrading the dissolved API salt).

  • Syringe/Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C. (Causality: Maintaining a positive temperature gradient from the vial to the GC inlet prevents the condensation of solvents in the sample path).

Step 3: Gas Chromatography (GC-FID) Parameters
  • Column: USP G43 phase (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 30 m × 0.32 mm × 1.8 µm[3].

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C for 20 minutes, ramp at 10°C/min to 240°C, hold for 10 minutes. (Causality: The extended initial isothermal hold is mandatory to achieve baseline separation of early-eluting critical pairs like Acetonitrile and Dichloromethane[3]).

  • Detector: FID at 250°C.

Performance Data & Validation Summary

When executing the above protocol, the method yields robust validation metrics that comply with ICH guidelines. Below is a summary of expected quantitative performance data for common synthesis solvents.

Target SolventICH ClassLimit (ppm)Recovery (%)Precision (% RSD, n=6)LOQ (ppm)
MethanolClass 23,00098.52.1150
DichloromethaneClass 2600101.21.830
Ethyl AcetateClass 35,00099.01.5250
TolueneClass 2890102.42.445

Method Development Workflow

GC_Method_Workflow A Analyte: 4-Bromo-2,3-difluorophenacylamine HCl B Assess Volatility & Stability A->B C Direct Injection GC (High Thermal Degradation) B->C Not Recommended D Headspace GC (Matrix Isolation) B->D Preferred E Diluent Selection: Water vs. DMSO D->E F Optimize HS Parameters (Temp: 80°C, Time: 20 min) E->F G GC-FID Analysis (USP <467> G43 Column) F->G

Decision tree for GC method development of thermally labile amine hydrochloride salts.

References

  • USP 467 Residual Solvents Guide for Pharma Manufacturers ResolveMass[Link]

  • All About USP 467 Residual Solvent: Regulatory and Application Updates Agilent Technologies[Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents U.S. Food and Drug Administration (FDA)[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2,3-difluorophenacylamine hydrochloride proper disposal procedures

Professional EHS Guide: Handling and Disposal Protocols for 4-Bromo-2,3-difluorophenacylamine Hydrochloride As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is as critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Handling and Disposal Protocols for 4-Bromo-2,3-difluorophenacylamine Hydrochloride

As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1823324-12-4) is a highly functionalized organic compound utilized in medicinal chemistry for its unique lipophilicity and metabolic stability[1]. However, its specific structural features—namely the presence of multiple halogens (bromine, fluorine, and chloride)—dictate strict, specialized disposal protocols to ensure environmental compliance and laboratory safety.

This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound within a professional laboratory setting.

Chemical Profiling and Hazard Assessment

Before initiating any disposal or cleanup procedure, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams. The presence of adjacent fluorine atoms at the C2 and C3 positions, combined with the para-bromine, significantly alters the electronic environment and increases the compound's crystallinity and lipophilicity[1].

Table 1: Physicochemical Properties & Waste Classification

PropertyData / CharacteristicEHS Implication
Systematic Name 4-Bromo-2,3-difluorophenacylamine hydrochlorideMust be written in full on all waste manifests; no abbreviations.
Molecular Formula C8H6BrF2N·HCl[1]Contains Br, F, and Cl. Must be classified as Halogenated Waste.
Molecular Weight 290.51 g/mol [1]High mass fraction of halogens dictates high-temperature incineration.
Physical State Solid (Crystalline Powder)Risk of aerosolization; must be handled in a certified fume hood.
Reactivity Susceptible to nucleophilic substitution and oxidation[1]Do not mix waste with strong oxidizers, strong bases, or reactive metals.

Causality Note: Phenacylamine derivatives and their precursors (like phenacyl bromides) can exhibit irritating or lachrymatory properties. The hydrochloride salt form increases water solubility but can release irritating hydrogen chloride gas if exposed to strong acids or extreme heat.

Waste Segregation Logic and Visualization

The most critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated waste.

The Mechanistic Reasoning: When halogenated organic compounds (containing F, Cl, Br, I) are incinerated at standard municipal waste temperatures, they can undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, 4-Bromo-2,3-difluorophenacylamine hydrochloride must be strictly segregated into Halogenated Organic Waste streams, which are routed to specialized rotary kiln incinerators equipped with flue-gas desulfurization and acid-gas scrubbers operating at temperatures exceeding 1,100°C.

WasteDisposal Start 4-Bromo-2,3-difluorophenacylamine HCl Waste Generated StateCheck Determine Physical State of the Waste Start->StateCheck Solid Solid Powder / Crystals (Contaminated PPE/Vials) StateCheck->Solid Liquid Dissolved in Solvent (Reaction Mother Liquor) StateCheck->Liquid SolidContainer Seal in HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Transfer to Vented Liquid Waste Carboy Liquid->LiquidContainer Halogenated Classify as: HALOGENATED ORGANIC WASTE SolidContainer->Halogenated LiquidContainer->Halogenated NonHalogenated WARNING: Do NOT mix with Non-Halogenated Streams Halogenated->NonHalogenated Strict Segregation EHS Institutional EHS Collection & High-Temp Incineration (>1100°C) Halogenated->EHS Manifest & Transfer

Figure 1: Decision tree and segregation workflow for 4-Bromo-2,3-difluorophenacylamine hydrochloride waste.

Step-by-Step Disposal Methodologies

The following protocols must be executed by trained personnel wearing appropriate Personal Protective Equipment (PPE): ANSI-approved safety goggles, standard nitrile gloves (double-gloving recommended for spill cleanup), and a flame-resistant laboratory coat.

Protocol A: Routine Disposal of Solid Waste

This applies to unused reagents, expired batches, or contaminated consumables (weighing boats, filter papers).

  • Containment: Perform all transfers inside a properly functioning chemical fume hood to prevent inhalation of crystalline dust.

  • Collection: Sweep or transfer the solid material into a chemically compatible, sealable container (High-Density Polyethylene (HDPE) or amber glass).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Solid Waste: Contains 4-Bromo-2,3-difluorophenacylamine hydrochloride." Do not use chemical formulas or acronyms.

  • Storage: Store the sealed container in a designated secondary containment tray away from incompatible materials (strong oxidizers, strong bases).

  • Transfer: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department. Do not attempt to neutralize or degrade the compound via benchtop chemistry.

Protocol B: Disposal of Liquid Solutions

This applies to mother liquors or analytical waste (e.g., HPLC effluents) where the compound is dissolved in organic solvents or aqueous mixtures.

  • Compatibility Check: Ensure the collection carboy is compatible with the primary solvent (e.g., do not use standard polyethylene for high concentrations of non-polar halogenated solvents like DCM; use PTFE or glass).

  • Transfer: Slowly pour the solution into the designated Halogenated Liquid Waste container using a funnel.

  • Venting: Ensure the waste container is equipped with a pressure-relief vented cap to prevent pressure buildup from solvent vapor or incidental off-gassing.

  • Documentation: Log the estimated concentration of 4-Bromo-2,3-difluorophenacylamine hydrochloride and the exact solvent composition on the waste manifest.

Protocol C: Emergency Spill Cleanup Procedure

In the event of a localized benchtop or floor spill:

  • Isolate: Evacuate immediate personnel from the spill radius and ensure the room's ventilation is active.

  • Don PPE: Put on fresh nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if the spill is outside a fume hood and involves dry powder.

  • Dampen (For Solids): To prevent aerosolization, lightly mist the solid spill with a compatible, non-reactive solvent (such as water or a dilute alcohol) using a spray bottle. Do not flood the area.

  • Absorb/Collect: Use a plastic scoop (avoid metal to prevent sparking or unwanted reactivity) to collect the dampened powder. If the spill is a liquid solution, use inert absorbent pads or vermiculite.

  • Decontaminate: Wash the spill surface with a detergent solution, followed by a water rinse.

  • Dispose: Place all collected material, absorbent pads, and contaminated PPE into a heavy-duty hazardous waste bag. Seal, label as "Halogenated Spill Debris," and contact EHS for immediate removal.

References

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Bromo-2,3-difluorophenacylamine Hydrochloride: Personal Protective Equipment and Disposal

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 4-Bromo-2,3-difluorophenacylamine hydrochloride. The information herein i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 4-Bromo-2,3-difluorophenacylamine hydrochloride. The information herein is synthesized from established safety data for analogous chemical structures and authoritative laboratory safety standards to ensure a robust framework for risk mitigation.

Hazard Assessment: Understanding the Reactivity of 4-Bromo-2,3-difluorophenacylamine Hydrochloride

  • α-Bromo Ketone Moiety: The primary reactive center of this molecule is the α-bromo ketone. These compounds are potent electrophiles due to the electron-withdrawing nature of the adjacent carbonyl group, which makes the α-carbon susceptible to nucleophilic attack.[1] This inherent reactivity is the basis for their use as covalent inhibitors in drug discovery, where they form permanent bonds with nucleophilic residues (like cysteine) in enzyme active sites.[1] This same reactivity poses a significant risk in a laboratory setting, as the compound can covalently modify biological macromolecules, such as skin proteins and enzymes, upon contact, leading to skin irritation, sensitization, and unknown long-term toxicological effects.

  • Halogenated Aromatic System: The difluoro- and bromo- substitutions on the phenyl ring contribute to the compound's overall lipophilicity and may enhance its absorption through the skin.[2] Halogenated aromatic compounds can exhibit various toxicities, and their metabolism can sometimes lead to the formation of reactive intermediates.

  • Amine Hydrochloride Salt: The hydrochloride salt form generally increases water solubility compared to the free base. However, amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.[3][4] As a solid, the compound may exist as a fine powder, which can be easily aerosolized, posing an inhalation hazard.

Based on analogous compounds such as 4-Bromo-2-fluorobenzylamine hydrochloride, the expected hazards include:

  • Skin Corrosion/Irritation (Category 2) [5]

  • Serious Eye Damage/Eye Irritation (Category 2) [5][6]

  • Respiratory Irritation (Category 3) [5][6]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled [6][7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the minimum required PPE for handling 4-Bromo-2,3-difluorophenacylamine hydrochloride.

Protection Level Required Equipment Rationale and Specifications
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
Hand Protection Double Gloving: NitrileGiven the high reactivity of α-bromo ketones, robust hand protection is critical. Nitrile gloves provide good protection against incidental splashes.[9][10][11] For extended contact or when handling larger quantities, consider a more resistant glove material like neoprene or refer to manufacturer-specific compatibility charts. Always wear two pairs of gloves and change the outer glove immediately upon contamination.
Eye & Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[10] When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with goggles.[10][12]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant lab coat is standard. When handling solutions or larger quantities of the solid, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills.[9]
Respiratory Protection N95 or higher (contingent)Generally not required when working within a certified chemical fume hood. However, in the event of a significant spill outside of containment or if engineering controls fail, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with an organic vapor cartridge) should be used by trained personnel during cleanup.[9][12]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is crucial for minimizing exposure risk. The following procedure outlines the safe handling of 4-Bromo-2,3-difluorophenacylamine hydrochloride from initial weighing to solution preparation.

Preparation:

  • Don all required PPE as outlined in the table above.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) within the fume hood.

Workflow:

handle_workflow start Start: Don Full PPE prep_hood Prepare Fume Hood Workspace start->prep_hood weigh Weigh Solid Compound (Use anti-static weigh boat) prep_hood->weigh transfer Carefully Transfer Solid to Vial weigh->transfer add_solvent Add Solvent with Pipette transfer->add_solvent seal Seal Vial and Vortex to Dissolve add_solvent->seal end_op Proceed with Experiment seal->end_op

Caption: Standard workflow for handling 4-Bromo-2,3-difluorophenacylamine hydrochloride.

Spill and Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves.[5][6]

  • Seek immediate medical attention. Show the medical personnel this guide or the SDS of a similar compound.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6]

  • Remove contact lenses if present and easy to do so. Continue rinsing.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[5][6]

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so).

  • Seek immediate medical attention.

Minor Spill (in fume hood):

  • Alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Major Spill (outside fume hood):

  • Evacuate the immediate area.

  • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

  • Cleanup should only be performed by trained emergency response personnel equipped with appropriate respiratory protection and PPE.

Disposal Plan

Waste containing 4-Bromo-2,3-difluorophenacylamine hydrochloride is considered hazardous.[6][13] All waste streams must be segregated and disposed of according to institutional and local regulations.

Waste Streams:

  • Solid Waste: Contaminated gloves, weigh boats, bench paper, and any unused solid compound.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

  • Sharps: Contaminated needles or other sharps.

disposal_workflow solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) solid_container Seal in Labeled Hazardous Solid Waste Bag/Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Solvents) liquid_container Collect in Labeled Halogenated Waste Solvent Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Sources

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